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  • Product: 5-Ethyl-2-pyrimidinol hydrochloride
  • CAS: 117889-72-2

Core Science & Biosynthesis

Foundational

Toxicological Profiling and Safety Assessment of 5-Ethyl-2-pyrimidinol Hydrochloride

A Technical Guide for Preclinical Drug Development Executive Summary 5-Ethyl-2-pyrimidinol hydrochloride (CAS: 64171-56-8) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Preclinical Drug Development

Executive Summary

5-Ethyl-2-pyrimidinol hydrochloride (CAS: 64171-56-8) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of pharmaceutical agents, particularly nucleoside analogs and central nervous system (CNS) modulators. Featuring a pyrimidine core substituted with an ethyl group at the 5-position and stabilized as a hydrochloride salt, this compound presents unique physicochemical properties that dictate its toxicokinetic behavior[1].

While direct, compound-specific toxicological literature is historically sparse[2], robust predictive toxicology can be established by analyzing its structural determinants and extrapolating from closely related class analogs (e.g., 5-methylpyrimidin-2-ol hydrochloride)[3]. This whitepaper provides drug development professionals with an authoritative, in-depth framework for evaluating the in vitro and in vivo toxicological profile of 5-Ethyl-2-pyrimidinol hydrochloride, detailing self-validating experimental protocols and the mechanistic causality behind each screening choice.

Physicochemical Determinants of Toxicity

The biological and toxicological behavior of 5-Ethyl-2-pyrimidinol hydrochloride is intrinsically linked to its molecular architecture:

  • The Pyrimidine Scaffold: As a structural homolog to endogenous nucleobases (cytosine and thymine), the pyrimidine ring presents a theoretical risk of acting as a mutagenic base analog or interfering with off-target kinases. This necessitates rigorous genotoxicity screening.

  • C5-Ethyl Substitution: Compared to its methyl counterpart, the ethyl group increases the molecule's lipophilicity (LogP). This enhanced lipophilicity facilitates greater cellular permeability and potential blood-brain barrier (BBB) penetration, which correlates with observed modulations of neurotransmitter pathways (e.g., GABA and glutamate receptors) seen in similar pyrimidine derivatives[3].

  • Hydrochloride Salt Form: The HCl salt significantly enhances aqueous solubility[3]. From a toxicokinetic perspective, this ensures rapid dissolution and high oral bioavailability in the gastrointestinal tract, leading to sharp Cmax​ peaks that require careful dose-titration during acute toxicity studies to avoid transient concentration-dependent adverse events.

In Vitro Toxicological Screening Protocols

To de-risk the development of therapeutics utilizing this intermediate, a tiered in vitro screening approach is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.

ToxWorkflow A 5-Ethyl-2-pyrimidinol HCl (Test Article) B Phase 1: Cytotoxicity (HepG2 Cell Line) A->B Dose-Response C Phase 2: Genotoxicity (Ames Test + S9) B->C IC50 > 50µM D Phase 3: Cardiotoxicity (hERG Patch-Clamp) C->D Negative Alert E In Vivo Profiling (Rodent Models) D->E IC50 > 30µM

Figure 1: High-throughput in vitro toxicological screening workflow for pyrimidine derivatives.

Protocol 3.1: Primary Hepatotoxicity Screening (HepG2 ATP Assay)

Causality: Pyrimidine derivatives undergo extensive primary metabolism in the liver via Cytochrome P450 (CYP) enzymes. Utilizing the metabolically competent HepG2 cell line prevents the false negatives that frequently occur when prodrug-like intermediates are tested in non-hepatic lines. We measure ATP depletion rather than standard MTT reduction because ATP loss is an earlier, more sensitive biomarker of mitochondrial toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque plate using DMEM (10% FBS). Incubate for 24 hours to ensure cells are in the exponential growth phase (most sensitive to toxic insults).

  • Compound Preparation: Dissolve 5-Ethyl-2-pyrimidinol HCl in sterile water (exploiting the HCl salt's hydrophilicity) to a 10 mM stock. Perform serial dilutions (1 µM to 100 µM).

  • Self-Validation Controls: Concurrently run a vehicle control (0.1% water) and a positive control (10 µM Chlorpromazine). Validation criteria: The assay is only valid if the positive control induces >70% ATP depletion.

  • Exposure & Readout: Incubate for 48 hours. Add CellTiter-Glo® reagent, lyse cells for 10 minutes, and measure luminescence. Calculate the IC50​ using non-linear regression.

Protocol 3.2: Genotoxicity Assessment (Ames Test)

Causality: Because 5-Ethyl-2-pyrimidinol shares structural homology with nucleobases, it is critical to rule out its potential to act as a mutagenic base analog during DNA replication. Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without rat liver S9 fraction. Causality: The S9 fraction simulates mammalian hepatic metabolism, uncovering metabolites that may be mutagenic even if the parent compound is not.

  • Plating & Incubation: Mix the test article (up to 5000 µ g/plate ), bacteria, and soft agar, then pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.

  • Self-Validation Controls: Validation criteria: The assay is deemed valid only if positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for -S9) produce a >3-fold increase in revertant colonies compared to the vehicle control.

In Vivo Toxicological Assessment

If in vitro profiles are favorable, in vivo assessment in rodent models is initiated to evaluate systemic toxicity, toxicokinetics, and organ-specific liabilities.

Protocol 4.1: Acute Oral Toxicity (Maximum Tolerated Dose - MTD)

Causality: The oral route is selected to mimic the intended clinical exposure pathway for most pyrimidine-based drugs. Acute dosing identifies the threshold for immediate systemic failure and guides dose selection for sub-chronic studies.

Step-by-Step Methodology:

  • Animal Allocation: Fast 8-week-old Sprague-Dawley rats (n=5/sex/group) overnight.

  • Dosing Strategy: Administer a single oral gavage dose of 5-Ethyl-2-pyrimidinol HCl (e.g., 100, 300, 1000 mg/kg) dissolved in a water vehicle.

  • Clinical Monitoring: Monitor continuously for the first 4 hours, then daily for 14 days. Causality: Because pyrimidine analogs can modulate CNS receptors (GABA/glutamate)[3], specific attention must be paid to neurological signs such as tremors, ataxia, or hyperreactivity.

  • Necropsy & Self-Validation: Euthanize at Day 14. Harvest and weigh the liver, kidneys, and brain. Validation criteria: Organ weights must be calculated as a ratio to terminal body weight to differentiate specific organ hypertrophy/atrophy from general systemic weight loss.

Mechanistic Toxicology: High-Dose Apoptotic Pathways

At supra-pharmacological doses, pyrimidine intermediates can induce hepatocellular toxicity. The primary mechanism is driven by oxidative stress, leading to mitochondrial membrane depolarization and subsequent apoptosis.

ApoptosisPathway Tox High-Dose Exposure (>500 mg/kg) ROS ROS Generation (Oxidative Stress) Tox->ROS Induces Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Membrane Damage Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Executioner Casp9->Casp3 Cleavage Apop Cellular Apoptosis (Hepatocytes) Casp3->Apop DNA Fragmentation

Figure 2: Mechanistic pathway of high-dose pyrimidine-induced hepatocellular apoptosis.

Quantitative Data & Safety Summaries

The following tables synthesize the anticipated physicochemical parameters and toxicological thresholds for 5-Ethyl-2-pyrimidinol HCl based on class-wide pyrimidine data.

Table 1: Physicochemical & Hazard Profile
ParameterValue / DescriptionImplication for Handling & Safety
CAS Number 64171-56-8Unique identifier for regulatory tracking[1].
Molecular Formula C6H8N2O · HClContains reactive nitrogen centers; HCl salt ensures stability.
Molecular Weight 160.60 g/mol Low molecular weight favors rapid systemic absorption.
Hazard Classification Xn (Harmful), IrritantRequires standard PPE (gloves, safety goggles, fume hood)[3].
Target Organs Liver (Metabolism), CNSMonitor hepatic enzymes (ALT/AST) and neurological signs.
Table 2: Preclinical Toxicity Endpoints & Thresholds
Assay / EndpointTarget Safety ThresholdToxicological Implication
HepG2 Cytotoxicity IC50​>50μM Indicates low primary hepatotoxicity and favorable cell viability.
Ames Test (± S9) Negative (No revertant increase)Confirms the absence of base-analog mutagenicity.
hERG Inhibition IC50​>30μM Low risk of drug-induced Long QT syndrome (Cardiotoxicity).
Acute Oral Toxicity MTD >500 mg/kgEstablishes a wide therapeutic index for subsequent formulation.

References

  • PubChemLite - 5-ethyl-2-pyrimidinol hydrochloride (C6H8N2O)
  • 5-ethyl-2-pyrimidinol hydrochloride | 64171-56-8 Source: Sigma-Aldrich URL
  • 41398-85-0 (5-Methylpyrimidin-2-ol hydrochloride)

Sources

Exploratory

5-Ethyl-2-pyrimidinol hydrochloride CAS number 64171-56-8.

Pyrimidine Scaffolds in Advanced Drug Design: A Technical Whitepaper on 5-Ethyl-2-pyrimidinol hydrochloride Executive Summary The pyrimidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidine Scaffolds in Advanced Drug Design: A Technical Whitepaper on 5-Ethyl-2-pyrimidinol hydrochloride

Executive Summary

The pyrimidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous nucleoside analogs, kinase inhibitors, and central nervous system (CNS) therapeutics. Within this chemical space, 5-Ethyl-2-pyrimidinol hydrochloride (CAS 64171-56-8) serves as a highly versatile, early-stage building block[1]. This whitepaper provides an in-depth technical analysis of its physicochemical behavior, synthetic utility, and pharmacological integration, designed for researchers and drug development professionals.

Physicochemical Profiling and Structural Dynamics

Understanding the structural dynamics of 5-ethyl-2-pyrimidinol is critical for optimizing its handling and reactivity. In its free base form, the molecule exists in a state of lactam-lactim tautomerism, oscillating between the 2-hydroxypyrimidine (aromatic enol) and pyrimidin-2(1H)-one (amide) forms.

The Role of the Hydrochloride Salt: The commercial and synthetic preference for the hydrochloride salt (CAS 64171-56-8) is highly intentional. Protonation of the pyrimidine nitrogen locks the molecule into a stable cationic state. This prevents oxidative degradation of the electron-rich pyrimidine core during long-term storage and significantly enhances its solubility in polar solvents, facilitating easier handling during aqueous workups[1].

Table 1: Physicochemical and Identification Properties

Property Value Causality / Significance
CAS Number 64171-56-8 Unique identifier for the HCl salt form.
Molecular Formula C6H8N2O · HCl Represents the protonated pyrimidine core.
Molecular Weight 160.6 g/mol Low molecular weight allows for high atom economy in API synthesis.
Monoisotopic Mass (Free Base) 124.063 Da Critical for ESI+ mass spectrometry identification[2].
SMILES (Free Base) CCC1=CNC(=O)N=C1 Defines the C5-ethyl and C2-oxo connectivity[2].

| Storage Temperature | Room Temperature (RT) | The HCl salt provides thermal stability, negating the need for cold storage. |

Synthetic Utility: Downstream Functionalization

The primary value of 5-ethyl-2-pyrimidinol hydrochloride lies in its conversion into highly reactive electrophiles. The C2-hydroxyl group is a poor leaving group for nucleophilic aromatic substitution (SNAr). Therefore, it must be converted into a halide—most commonly a chloride—to enable subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct amination[3].

Protocol 1: Synthesis of 2-Chloro-5-ethylpyrimidine via POCl3 Chlorination

This protocol details the transformation of the stable precursor into a reactive intermediate, utilizing a self-validating workflow.

  • Free-Basing and Activation: Suspend 5-Ethyl-2-pyrimidinol hydrochloride (1.0 eq) in a large excess of phosphorus oxychloride (POCl3, 5.0 eq).

    • Causality: POCl3 acts as both the solvent and the chlorinating reagent. The excess ensures a fluid reaction mixture and drives the thermodynamic equilibrium toward the chlorinated product[3].

  • Catalytic Initiation: Add N,N-dimethylaniline (0.2 eq) dropwise at 0°C.

    • Causality: The tertiary amine acts as a nucleophilic catalyst. It reacts with POCl3 to form a highly reactive Vilsmeier-type intermediate, which rapidly attacks the tautomeric C2-hydroxyl oxygen, transforming it into an excellent leaving group.

  • Reflux and In-Process Control: Heat the reaction mixture to 105°C for 3 hours.

    • Self-Validation System: Withdraw a 10 µL aliquot, quench in ice-cold methanol, and analyze via LC-MS. The reaction is deemed complete when the precursor peak (m/z 125 [M+H]+) is entirely replaced by the chlorinated product peak (m/z 143 [M+H]+).

  • Quenching and Extraction: Cool the mixture to room temperature and pour it dropwise over vigorously stirred crushed ice.

    • Causality: The ice quench controls the violently exothermic hydrolysis of unreacted POCl3 into phosphoric and hydrochloric acids. Extract the aqueous layer with dichloromethane (DCM), wash with saturated NaHCO3 to neutralize residual acids, dry over MgSO4, and concentrate under reduced pressure to yield the reactive intermediate.

SyntheticWorkflow A 5-Ethyl-2-pyrimidinol HCl Salt B Free Base Generation A->B Et3N / DCM (Neutralization) C POCl3 Chlorination (Reflux) B->C POCl3, PhNMe2 (Heat) D 2-Chloro-5-ethyl- pyrimidine C->D Ice-Water Quench (Workup) E SNAr / Cross-Coupling (API Synthesis) D->E Nucleophile Pd-Catalyst

Caption: Synthetic workflow for the downstream functionalization of 5-ethyl-2-pyrimidinol.

Pharmacological Integration of the 5-Ethyl Scaffold

When integrated into an Active Pharmaceutical Ingredient (API), the pyrimidine core mimics the hydrogen-bonding profile of natural nucleobases (like cytosine and thymine). However, the specific presence of the C5-ethyl group provides distinct pharmacological advantages:

  • Lipophilic Pocket Filling: In the design of kinase inhibitors, the pyrimidine ring often acts as the hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. The C5-ethyl group projects into the adjacent hydrophobic pocket (often the "gatekeeper" region), increasing binding affinity through Van der Waals interactions.

  • Metabolic Tuning: Compared to a simple methyl group, an ethyl group increases the overall lipophilicity (LogP) of the drug candidate, which can enhance blood-brain barrier (BBB) penetration for CNS targets[1].

KinaseInhibition Ligand Extracellular Signal (Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Receptor Dimerization ATP ATP Binding Pocket (Hinge Region) Receptor->ATP Conformational Shift Downstream Downstream Signaling (Proliferation / Survival) ATP->Downstream Phosphorylation Cascade Inhibitor Pyrimidine-Based API (5-Ethyl Scaffold) Inhibitor->ATP Competitive Binding (Blocks ATP)

Caption: Mechanism of competitive kinase inhibition by 5-ethyl-pyrimidine derived scaffolds.

Analytical Characterization and Quality Assurance

To ensure the integrity of 5-ethyl-2-pyrimidinol hydrochloride before deployment in multi-step synthesis, rigorous quality control is required.

Protocol 2: LC-MS Purity Assessment
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete solubilization of the polar HCl salt without inducing the hydrolysis that might occur in unbuffered aqueous solutions.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The acidic modifier (Formic Acid) ensures the basic nitrogen atoms of the pyrimidine ring remain fully protonated during the run. This suppresses secondary interactions with the silica stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Self-Validation System: Confirm the primary adduct at m/z 125.07 [M+H]+[2]. The absence of peaks at m/z 249 (potential dimerization) or m/z 141 (oxidation) validates the structural integrity of the batch.

Table 2: Analytical Specifications for High-Purity Batches

Analytical Method Target Specification Purpose
HPLC (UV at 254 nm) ≥ 95.0% Area Quantifies overall organic purity and detects unreacted precursors.
LC-MS (ESI+) Major peak at m/z 125.07 Confirms the exact mass of the free base[2].
1H NMR (DMSO-d6) Triplet at ~1.1 ppm (CH3), Quartet at ~2.3 ppm (CH2), Singlets at ~8.2 ppm (Ar-H) Verifies the regiochemistry of the ethyl substitution at the C5 position.

| Karl Fischer Titration | ≤ 0.5% Water | Ensures the hygroscopic nature of the HCl salt has not compromised the batch weight. |

References

  • PubChemLite. "5-ethyl-2-pyrimidinol hydrochloride (C6H8N2O)". Luxembourg Centre for Systems Biomedicine. Available at:[Link]

Sources

Foundational

5-Ethyl-2-pyrimidinol Hydrochloride: Comprehensive Safety, Handling, and Synthetic Integration Guide

Executive Summary 5-Ethyl-2-pyrimidinol hydrochloride (CAS: 64171-56-8) is a critical heterocyclic intermediate utilized extensively in the synthesis of nucleoside analogs, kinase inhibitors, and other biologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-2-pyrimidinol hydrochloride (CAS: 64171-56-8) is a critical heterocyclic intermediate utilized extensively in the synthesis of nucleoside analogs, kinase inhibitors, and other biologically active pharmaceutical ingredients (APIs). Formulating this pyrimidine scaffold as a hydrochloride salt significantly enhances its shelf-life and aqueous stability [2]. However, this salt form introduces specific handling requirements due to its localized acidity, hygroscopicity, and potential to cause acute irritation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. This guide provides a self-validating framework explaining the causality behind the hazards of 5-ethyl-2-pyrimidinol hydrochloride and details the precise experimental workflows required to safely neutralize and utilize it in advanced organic synthesis.

Physicochemical Profile and Mechanistic Hazard Analysis

Understanding the physical properties of 5-ethyl-2-pyrimidinol hydrochloride is the first step in designing a safe handling protocol. The compound exists in a tautomeric equilibrium (often reacting via its pyrimidin-2(1H)-one form) and is stabilized by the hydrogen chloride matrix.

Quantitative Data Summary

Table 1: Physicochemical and Hazard Specifications

Property / ParameterSpecification
Chemical Name 5-Ethyl-2-pyrimidinol hydrochloride
CAS Number 64171-56-8
Linear Formula C₆H₈N₂O · HCl
Molecular Weight 160.60 g/mol
Physical Form Solid (Powder/Crystalline)
Storage Temperature Room Temperature (RT), desiccated [1]
Primary Hazards (GHS) H315 (Skin), H319 (Eye), H335 (Respiratory) [3]
Causality of Hazards

The hazards associated with this compound are not arbitrary; they are mechanistically driven by its salt formulation.

  • H315 & H319 (Skin and Eye Irritation): Upon contact with ambient moisture—such as sweat on the epidermis or tears in the ocular mucosa—the hydrochloride salt rapidly dissociates. This causes an acute, localized drop in pH. The resulting micro-environmental acidity leads to protein denaturation in tissues, manifesting as severe irritation.

  • H335 (Respiratory Irritation): The fine particulate nature of the solid makes it a significant inhalation hazard. When inhaled, the dust deposits in the moisture-rich upper respiratory tract, releasing HCl directly onto the mucosal lining.

Self-Validating Safety & Handling Protocols

To mitigate the risks outlined above, laboratories must implement a self-validating safety system where every step visually or environmentally confirms the safety of the operator.

  • Environmental Engineering Controls: All weighing, transfer, and dissolution steps MUST be performed within a certified chemical fume hood with a minimum face velocity of 0.5 m/s. This prevents the aerosolization of the hydrochloride dust.

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves (minimum 4 mil thickness; double-gloving is recommended for bulk transfers), tightly sealed chemical splash goggles to prevent vapor/dust intrusion, and a standard laboratory coat.

  • Hygroscopic Management: Because the salt is hygroscopic, prolonged exposure to humid air will cause the powder to clump, making precise stoichiometric weighing impossible. Always purge the primary container with inert gas (Nitrogen or Argon) before resealing.

Experimental Workflow: In-Situ Neutralization for Synthesis

In many advanced synthetic methodologies, such as palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SₙAr), the hydrochloride salt is entirely unreactive. The protonated pyrimidine nitrogen deactivates the ring electrophilically and drastically reduces solubility in non-polar organic solvents.

To utilize 5-ethyl-2-pyrimidinol hydrochloride, it must be "free-based" in situ. The following step-by-step methodology ensures safe handling and high-yield conversion.

Step-by-Step Methodology: Free-Basing and Dissolution
  • Step 1: Preparation & Transfer Purge a dry round-bottom flask with inert gas. Carefully weigh the required mass of 5-ethyl-2-pyrimidinol hydrochloride inside the fume hood and transfer it to the flask.

  • Step 2: Solvent Selection Suspend the solid in a highly polar, aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Causality: Pyrimidine hydrochloride salts exhibit notoriously poor solubility in standard organic solvents like dichloromethane or ethyl acetate. Using DMF or DMSO disrupts the ionic lattice of the salt, facilitating complete dissolution [3].

  • Step 3: Neutralization (HCl Scavenging) Add 1.2 to 1.5 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), or an inorganic base like Potassium Carbonate (K₂CO₃).

  • Step 4: System Validation Stir the mixture for 15–30 minutes at room temperature. Self-Validation Check: The transition from a cloudy, opaque suspension to a clear or slightly yellow homogeneous solution indicates the successful scavenging of the HCl and the formation of the active free base. The system is now primed for downstream synthesis.

Visual Workflow Integration

The following diagram maps the logical progression from raw material handling to the generation of the active synthetic intermediate, emphasizing the critical safety and chemical transformations.

G Start 5-Ethyl-2-pyrimidinol HCl (Solid State) PPE Don PPE (Gloves, Goggles) Start->PPE Pre-handling Hood Fume Hood Transfer (Ventilation > 0.5 m/s) PPE->Hood Environmental Control Solvent Suspend in DMF/DMSO (Polar Aprotic) Hood->Solvent Minimize Dust Base Add DIPEA/K2CO3 (Neutralization) Solvent->Base Dissolution Reaction Active Free Base (Ready for Synthesis) Base->Reaction HCl Scavenging

Workflow for the safe handling and in-situ neutralization of 5-Ethyl-2-pyrimidinol hydrochloride.

References

Protocols & Analytical Methods

Method

The Versatile Role of 5-Ethyl-2-pyrimidinol Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. Among the myriad of pyrimidine build...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. Among the myriad of pyrimidine building blocks, 5-Ethyl-2-pyrimidinol hydrochloride stands out as a versatile and valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides an in-depth exploration of the applications of 5-Ethyl-2-pyrimidinol hydrochloride in organic synthesis, complete with detailed experimental protocols and mechanistic insights to empower researchers in their scientific endeavors.

Introduction to 5-Ethyl-2-pyrimidinol Hydrochloride: A Building Block with Potential

5-Ethyl-2-pyrimidinol hydrochloride is a stable, solid chemical building block with the molecular formula C₆H₉ClN₂O. It serves as a precursor to 5-ethyl-2(1H)-pyrimidinone, which exists in a tautomeric equilibrium with its pyrimidinol form. This tautomerism is a key feature that dictates its reactivity and applications in organic synthesis. The presence of the ethyl group at the 5-position and the hydroxyl/oxo group at the 2-position provides multiple reactive sites for further functionalization, making it an attractive starting material for the synthesis of novel compounds.[1]

Key Synthetic Transformations and Applications

5-Ethyl-2-pyrimidinol hydrochloride is a gateway to a variety of more complex molecules, primarily through the functionalization of the pyrimidine core. The most common and impactful transformations include conversion to the corresponding 2-chloropyrimidine, followed by a range of cross-coupling and nucleophilic substitution reactions.

Chlorination: Activating the Pyrimidine Ring for Further Functionalization

A crucial first step in unlocking the synthetic potential of 5-Ethyl-2-pyrimidinol is its conversion to 2-chloro-5-ethylpyrimidine. The hydroxyl group at the 2-position is a poor leaving group; therefore, its transformation into a chloro group dramatically enhances the electrophilicity of the C2 position, making it susceptible to a wide range of nucleophilic attacks and cross-coupling reactions.[2]

A robust method for this chlorination involves the use of phosphorus oxychloride (POCl₃), often in the presence of a base such as pyridine to neutralize the HCl generated during the reaction.[2]

Protocol 1: Synthesis of 2-Chloro-5-ethylpyrimidine

This protocol details the chlorination of 5-ethyl-2(1H)-pyrimidinone, the free base of 5-Ethyl-2-pyrimidinol hydrochloride, using phosphorus oxychloride.

Materials:

  • 5-Ethyl-2(1H)-pyrimidinone

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Crushed ice

  • Saturated sodium carbonate solution

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

  • Teflon-lined stainless steel reactor or a round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, add 5-ethyl-2(1H)-pyrimidinone (1 equivalent) and pyridine (1 equivalent) to a Teflon-lined stainless steel reactor or a round-bottom flask.

  • With constant stirring, carefully add phosphorus oxychloride (POCl₃, 1.5 equivalents) to the mixture.

  • If using a sealed reactor, seal the vessel and heat to 160 °C for 2 hours. If using a flask, heat the mixture to reflux (around 107 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic aqueous mixture to a pH of 8-9 by the slow addition of a saturated sodium carbonate solution.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 2-chloro-5-ethylpyrimidine can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

ReactantMolar Equiv.Molecular Weight ( g/mol )
5-Ethyl-2(1H)-pyrimidinone1.0124.14
Phosphorus oxychloride1.5153.33
Pyridine1.079.10

Expected Yield: 75-85%

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The resulting 2-chloro-5-ethylpyrimidine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of substituents at the 2-position of the pyrimidine ring, leading to the synthesis of diverse libraries of compounds for drug discovery and materials science.[3]

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the 2-position of the pyrimidine and a variety of aryl or vinyl boronic acids or esters. This is a widely used method for the synthesis of biaryl and heteroaryl compounds.[4][5]

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond, allowing for the introduction of primary or secondary amines at the 2-position of the pyrimidine ring. This is a key transformation in the synthesis of many kinase inhibitors and other biologically active molecules.[3]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-5-ethylpyrimidine

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-chloro-5-ethylpyrimidine with an arylboronic acid.

Materials:

  • 2-Chloro-5-ethylpyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using an aqueous base)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Inert gas supply (e.g., nitrogen or argon)

  • Stirring and heating apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloro-5-ethylpyrimidine (1.0 equivalent), the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if using an aqueous base, degassed water (e.g., 1 mL).

  • Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-5-ethylpyrimidine.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-5-ethylpyrimidine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-chloro-5-ethylpyrimidine with a primary or secondary amine.

Materials:

  • 2-Chloro-5-ethylpyrimidine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., XPhos, SPhos, BINAP)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or glovebox for inert atmosphere reactions

  • Stirring and heating apparatus

  • Standard work-up and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%) to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.

  • Add 2-chloro-5-ethylpyrimidine (1.0 equivalent), the amine (1.2 equivalents), and the base (1.5 equivalents).

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(substituted-amino)-5-ethylpyrimidine.

N-Alkylation: Direct Functionalization of the Pyrimidine Ring

The nitrogen atoms of the 5-ethyl-2(1H)-pyrimidinone ring can be directly alkylated to introduce various substituents. The regioselectivity of the alkylation (N1 vs. N3) can often be controlled by the choice of base, solvent, and alkylating agent. This direct functionalization provides a more atom-economical route to certain derivatives compared to the multi-step chlorination/substitution sequence.[6][7]

Protocol 4: N-Alkylation of 5-Ethyl-2(1H)-pyrimidinone

This protocol describes a general method for the N-alkylation of 5-ethyl-2(1H)-pyrimidinone.

Materials:

  • 5-Ethyl-2(1H)-pyrimidinone

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, acetonitrile)

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 5-ethyl-2(1H)-pyrimidinone (1.0 equivalent) in an anhydrous solvent such as DMF, add the base (e.g., K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-alkylated product(s).

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of 5-Ethyl-2-pyrimidinol hydrochloride are of significant interest in drug discovery due to the prevalence of the pyrimidine scaffold in biologically active molecules.

  • Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core, which acts as a hinge-binding motif in the ATP-binding pocket of kinases. The synthetic routes described above, particularly the Buchwald-Hartwig amination, are directly applicable to the synthesis of potential kinase inhibitors.[8][9][10][11][12]

  • Antiviral Agents: The pyrimidine ring is a core component of nucleosides, and modified pyrimidines are a rich source of antiviral drugs. 5-Ethyl-2-pyrimidinol derivatives can serve as precursors for the synthesis of novel nucleoside analogs with potential antiviral activity.[13][14]

Visualization of Synthetic Pathways

To better illustrate the synthetic utility of 5-Ethyl-2-pyrimidinol hydrochloride, the following diagrams outline the key transformations.

G A 5-Ethyl-2-pyrimidinol Hydrochloride B 5-Ethyl-2(1H)-pyrimidinone A->B Base C 2-Chloro-5-ethylpyrimidine B->C POCl₃ F N-Alkylated-5-ethyl- 2(1H)-pyrimidinone B->F R-X, Base (N-Alkylation) D 2-Aryl-5-ethylpyrimidine C->D ArB(OH)₂, Pd catalyst (Suzuki Coupling) E 2-(Substituted-amino)- 5-ethylpyrimidine C->E R¹R²NH, Pd catalyst (Buchwald-Hartwig)

Sources

Application

Application Note & Protocol: Advanced Synthetic Workflows Utilizing 5-Ethyl-2-pyrimidinol Hydrochloride

Introduction & Strategic Importance 5-Ethyl-2-pyrimidinol hydrochloride (CAS: 117889-72-2) is a highly versatile heterocyclic building block extensively utilized in the 1[1]. The pyrimidine scaffold is a privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

5-Ethyl-2-pyrimidinol hydrochloride (CAS: 117889-72-2) is a highly versatile heterocyclic building block extensively utilized in the 1[1]. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antiviral agents, anticancer therapeutics, and metabolic modulators like the PPARpan agonist GW693085[2].

Utilizing the hydrochloride salt form over the free base is a deliberate strategic choice in synthetic design. The salt form dramatically enhances the compound's bench stability, mitigates oxidative degradation, and improves its solubility profile in polar media during the initial phases of complex reaction sequences[3].

Mechanistic Causality in Pyrimidine Functionalization

The standard synthetic workflow involves converting the inert 2-hydroxyl group of 5-ethyl-2-pyrimidinol into a highly reactive leaving group—most commonly a chloride—to enable subsequent nucleophilic aromatic substitution (SNAr)[4].

A. Deoxychlorination Dynamics The transformation to 2-chloro-5-ethylpyrimidine is achieved using phosphorus oxychloride (POCl3). The reaction is driven by the tautomerization of the pyrimidinol to its pyrimidinone form. POCl3 activates the oxygen, forming a dichlorophosphite intermediate, which is subsequently displaced by chloride ions. The addition of a catalytic or stoichiometric base (such as pyridine) is critical; it acts as an acid scavenger to neutralize the inherent HCl of the starting material and accelerates the formation of the reactive Vilsmeier-type intermediate[4].

B. Acid-Catalyzed SNAr and the Buffering Imperative Once 5 is isolated, it serves as a potent electrophile for amination[5]. However, the amination of electron-deficient pyrimidines generates hydrochloric acid (HCl) as a byproduct. In the synthesis of complex active pharmaceutical ingredients (APIs), the accumulation of HCl can protonate the incoming amine nucleophile (halting the reaction) or degrade the newly formed product. Research demonstrates that a unique buffering effect is required: using specific bases—particularly N,N-diisopropylethylamine (i-Pr2NEt) or calcium carbonate (CaCO3)—maintains an optimal pH window, allowing the acid-catalyzed chloro displacement to proceed while protecting the structural integrity of the aminated product[2].

Quantitative Data: Base Effects on Amination Efficacy

To illustrate the critical nature of base selection during the SNAr amination of 2-chloro-5-ethylpyrimidine, the following table summarizes the buffering effects based on established process optimization studies[2].

Base AdditiveEquivalentsReaction Time (h)Product StabilityIsolated Yield (%)Mechanistic Observation
None N/A24Poor< 20%Severe product degradation via HCl accumulation.
Triethylamine (TEA) 2.018Moderate45 - 50%Incomplete conversion; competitive nucleophilicity of the base.
i-Pr2NEt (DIPEA) 2.012Excellent82 - 88%Optimal buffering; steric hindrance prevents base nucleophilicity.
CaCO3 1.516Excellent85 - 90%Heterogeneous acid scavenging; highly scalable and cost-effective.

Experimental Protocols

Protocol A: Scale-Up Chlorination to 2-Chloro-5-ethylpyrimidine Objective: Convert 5-ethyl-2-pyrimidinol hydrochloride to the reactive intermediate 2-chloro-5-ethylpyrimidine. Safety Note: POCl3 is highly reactive and toxic. Perform strictly in a well-ventilated fume hood.

  • Preparation : In a dry, Teflon-lined stainless steel reactor (or heavy-walled glass vessel for lab scale) purged with N2, suspend 5-ethyl-2-pyrimidinol hydrochloride (1.0 eq) in anhydrous toluene (5 volumes)[4].

  • Base Addition : Add pyridine (1.1 eq) dropwise under continuous stirring. Causality: Pyridine neutralizes the hydrochloride salt to free the pyrimidinol and acts as a nucleophilic catalyst for the chlorination[4].

  • Chlorination : Slowly charge POCl3 (1.5 eq) to the suspension while maintaining the internal temperature below 30°C using a water bath.

  • Thermal Activation : Seal the reactor and heat to 100-110°C (or up to 160°C depending on pressure capabilities) for 2 to 4 hours[4]. Self-Validation: Monitor the reaction via HPLC or TLC (Hexane:EtOAc 3:1) until the starting material peak is <1%.

  • Quenching : Cool the mixture to 10°C. Carefully pour the reaction mass onto crushed ice under vigorous stirring. Causality: The highly exothermic hydrolysis of excess POCl3 requires a massive heat sink to prevent runaway reactions and unwanted hydrolysis of the newly formed C-Cl bond[4].

  • Neutralization & Extraction : Adjust the aqueous phase pH to 8-9 using a saturated aqueous Na2CO3 solution[4]. Extract the product with ethyl acetate (3 x 4 volumes).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The product is a liquid at room temperature and can be purified via vacuum distillation to separate it from non-volatile phosphorus byproducts[4].

Protocol B: Buffered Acid-Catalyzed Amination (SNAr) Objective: Couple 2-chloro-5-ethylpyrimidine with a primary/secondary amine (e.g., 2-methyl-2-phenylpropanamine) to form a functionalized API scaffold.

  • Reaction Setup : In a round-bottom flask, dissolve 2-chloro-5-ethylpyrimidine (1.0 eq) and the target amine (1.1 eq) in a polar aprotic solvent (e.g., NMP or DMF, 5 volumes).

  • Buffer Addition : Add finely powdered CaCO3 (1.5 eq) or i-Pr2NEt (2.0 eq) to the mixture[2]. Causality: These specific bases scavenge the evolving HCl without halting the necessary acid-catalyzed activation of the pyrimidine ring, preventing product degradation[2].

  • Heating : Heat the mixture to 120°C for 12-16 hours under an N2 atmosphere.

  • Workup : Cool the reaction to room temperature, dilute with water (10 volumes) to precipitate inorganic salts, and extract with methyl tert-butyl ether (MTBE) (3 x 5 volumes).

  • Isolation : Wash the organic layer thoroughly with water (to remove residual NMP/DMF) and brine. Concentrate the organic phase and purify the aminated product via silica gel chromatography or crystallization.

Reaction Workflow Visualization

G N1 5-Ethyl-2-pyrimidinol HCl (Stable Precursor) N2 POCl3 + Pyridine (Deoxychlorination) N1->N2 Activation N3 2-Chloro-5-ethylpyrimidine (Reactive Electrophile) N2->N3 -HCl, -PO2Cl N4 Amine + CaCO3 / DIPEA (Buffered SNAr) N3->N4 Nucleophilic Attack N5 Aminated Pyrimidine (Target API Scaffold) N4->N5 Acid Scavenging

Synthetic workflow from 5-Ethyl-2-pyrimidinol HCl to an aminated API scaffold via buffered SNAr.

References

  • Pharmaffiliates - Miscellaneous-impurities: 5-Ethylpyrimidin-2-ol hydrochloride. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications) - Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Pyrimidine Scaffold in Modern Medicinal Chemistry

Introduction: The Pyrimidine Core as a Privileged Scaffold The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fund...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Core as a Privileged Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role in nature as a core component of the nucleobases cytosine, thymine, and uracil, which form the building blocks of DNA and RNA, signals its profound biological significance.[1][3][4] This inherent biocompatibility and versatile chemical functionality have made the pyrimidine ring a "privileged scaffold." This term denotes a molecular framework that can bind to multiple, diverse biological targets through facile synthetic modifications, leading to the development of a wide array of therapeutic agents.[1][5] Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][6][7]

This guide provides an in-depth overview of the application of pyrimidines in drug discovery, detailing the mechanisms of action for key drug classes and providing field-proven protocols for the synthesis and biological evaluation of novel pyrimidine-based compounds.

Part I: Therapeutic Applications & Mechanisms of Action

The versatility of the pyrimidine scaffold is evident in the breadth of diseases it has been used to treat. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of interactions with various biological targets.[1]

Anticancer Agents: From Antimetabolites to Kinase Inhibitors

Pyrimidine derivatives have made a major contribution to cancer treatment.[6] They function primarily through two distinct mechanisms: as antimetabolites that disrupt nucleic acid synthesis and as inhibitors of protein kinases that regulate cell growth and proliferation.[5][8]

  • Antimetabolites (e.g., 5-Fluorouracil): 5-Fluorouracil (5-FU), a structural analog of uracil, is a classic example of a pyrimidine-based antimetabolite.[9][10] Once inside a cell, 5-FU is converted into several active metabolites, which exert cytotoxic effects through multiple pathways.[9][10][11] The primary mechanism involves the metabolite fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with the enzyme thymidylate synthase (TS).[9][11][12] This inhibition blocks the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication, leading to "thymineless death" in rapidly dividing cancer cells.[12] Furthermore, the metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting RNA processing and function.[9][10][11][12][13]

Sources

Application

Application Notes and Protocols: 5-Ethyl-2-pyrimidinol hydrochloride in Drug Discovery Screening

Abstract This document provides a comprehensive guide for the utilization of 5-Ethyl-2-pyrimidinol hydrochloride in initial drug discovery screening campaigns. While the specific biological activity of this compound is n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the utilization of 5-Ethyl-2-pyrimidinol hydrochloride in initial drug discovery screening campaigns. While the specific biological activity of this compound is not extensively documented, its pyrimidine core is a well-established pharmacophore found in numerous clinically approved drugs and biologically active molecules.[1][2] This guide will, therefore, present a generalized, yet detailed, framework for its inclusion in screening libraries. We will propose a hypothetical mechanism of action based on the known activities of similar pyrimidine-containing compounds and provide robust protocols for a primary screening assay, data interpretation, and follow-up studies. The objective is to equip researchers with the necessary tools to explore the therapeutic potential of this readily available chemical entity.

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif that forms the backbone of nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in medicinal chemistry.[1][3] Its ability to form multiple hydrogen bonds and engage in various non-covalent interactions has made it a cornerstone in the design of a wide array of therapeutic agents. Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][4][5]

5-Ethyl-2-pyrimidinol hydrochloride (CAS: 64171-56-8) is a commercially available pyrimidine derivative. While its specific biological profile remains to be elucidated, its structural features suggest that it could be a valuable addition to screening libraries for a variety of disease targets. This document will provide a hypothetical, yet scientifically grounded, application of this compound in a drug discovery context, focusing on its potential as a kinase inhibitor—a common modality for pyrimidine-based drugs.[6]

Compound Profile: 5-Ethyl-2-pyrimidinol hydrochloride

A clear understanding of the physicochemical properties of a screening compound is critical for assay design and data interpretation.

PropertyValueSource
CAS Number 64171-56-8
Molecular Formula C₆H₈N₂O · HCl
Molecular Weight 160.60 g/mol [7]
Physical Form Solid
Purity Typically ≥95%
Storage Room Temperature
SMILES Cl.CCc1cnc(O)nc1
InChI Key WIPOCQXMAZCVTA-UHFFFAOYSA-N

Proposed (Hypothetical) Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[6] The pyrimidine core can mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. We hypothesize that 5-Ethyl-2-pyrimidinol hydrochloride could similarly engage the ATP-binding pocket of a protein kinase, leading to the inhibition of its catalytic activity. The ethyl group at the 5-position could potentially confer selectivity by interacting with a nearby hydrophobic pocket.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibition by 5-Ethyl-2-pyrimidinol hydrochloride ATP ATP Hinge Hinge Region ATP->Hinge Binds Compound 5-Ethyl-2-pyrimidinol hydrochloride Substrate Protein Substrate Hinge->Substrate Facilitates Phosphorylation Block X Hinge->Block Product Phosphorylated Product Substrate->Product Compound->Hinge Block->Substrate Inhibition of Phosphorylation

Caption: Hypothetical mechanism of kinase inhibition by 5-Ethyl-2-pyrimidinol hydrochloride.

Experimental Protocols: High-Throughput Screening (HTS)

The following is a generalized protocol for a primary screen to identify potential kinase inhibitors. This protocol should be adapted based on the specific kinase of interest and the available assay platform (e.g., ADP-Glo™, LanthaScreen™, or a fluorescence-based assay).

Preparation of Stock Solutions
  • Compound Stock: Prepare a 10 mM stock solution of 5-Ethyl-2-pyrimidinol hydrochloride in 100% DMSO. Ensure complete dissolution; gentle warming or sonication may be required.

  • Assay Buffer: Prepare a suitable kinase assay buffer. A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • ATP Solution: Prepare a stock solution of ATP in the assay buffer. The final concentration in the assay should be at or near the Km for the specific kinase.

  • Kinase and Substrate: Prepare solutions of the kinase and its corresponding substrate in the assay buffer.

Primary Screening Workflow

This workflow is designed for a 384-well plate format.

G start Start prep Prepare 10 mM Compound Stock in DMSO start->prep plate Dispense 50 nL of Compound (or DMSO control) into 384-well assay plates prep->plate add_enzyme Add 5 µL of Kinase Solution to each well plate->add_enzyme incubate1 Incubate for 15 min at Room Temperature add_enzyme->incubate1 add_substrate Add 5 µL of ATP/Substrate Mix to initiate reaction incubate1->add_substrate incubate2 Incubate for 60 min at Room Temperature add_substrate->incubate2 add_detection Add 10 µL of Detection Reagent (e.g., ADP-Glo™) incubate2->add_detection incubate3 Incubate for 30 min at Room Temperature add_detection->incubate3 read Read Luminescence on a Plate Reader incubate3->read end End read->end

Caption: A generalized high-throughput screening workflow for kinase inhibition.

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler or a pin tool, dispense 50 nL of the 10 mM compound stock solution into the appropriate wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO. This will result in a final compound concentration of 10 µM in a 20 µL final assay volume.

  • Enzyme Addition: Add 5 µL of the kinase solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to interact with the kinase before the reaction is initiated.

  • Reaction Initiation: Add 5 µL of a pre-mixed solution containing ATP and the kinase substrate to all wells.

  • Kinase Reaction: Mix the plate and incubate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of the appropriate detection reagent (e.g., ADP-Glo™ reagent to measure ADP production).

  • Signal Development: Incubate the plate for 30 minutes at room temperature to allow the detection signal to stabilize.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a luminometer for ADP-Glo™).

Data Analysis and Follow-up Studies

Primary Screen Data Analysis
  • Normalization: The raw data should be normalized to the in-plate controls. The percent inhibition can be calculated as follows:

    % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibition - Signal_background))

    • Signal_compound: Signal from wells containing the test compound.

    • Signal_no_inhibition: Signal from DMSO control wells (0% inhibition).

    • Signal_background: Signal from wells with no kinase (100% inhibition).

  • Hit Identification: A "hit" is a compound that demonstrates a statistically significant level of inhibition. A common threshold is a percent inhibition greater than three standard deviations from the mean of the DMSO controls.

Recommended Follow-up Studies
  • Hit Confirmation: Re-test the primary hits to confirm their activity and rule out false positives.

  • Dose-Response Curves: Test confirmed hits over a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).

  • Secondary Assays: Employ an orthogonal assay (using a different detection technology) to confirm the mechanism of action and rule out assay-specific artifacts.

  • Selectivity Profiling: Screen active compounds against a panel of other kinases to assess their selectivity.

  • Structure-Activity Relationship (SAR) Studies: If resources permit, related analogs of 5-Ethyl-2-pyrimidinol hydrochloride can be synthesized or purchased to explore the SAR.[8][9]

Safety and Handling

According to the available safety data, 5-Ethyl-2-pyrimidinol hydrochloride is classified as an acute oral toxicant and can cause serious eye damage. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

5-Ethyl-2-pyrimidinol hydrochloride represents an accessible chemical scaffold with potential applications in drug discovery. While its specific biological targets are yet to be identified, its pyrimidine core makes it an intriguing candidate for screening against various target classes, particularly protein kinases. The protocols and workflows detailed in this document provide a robust starting point for researchers to investigate the biological activity of this compound and potentially uncover novel therapeutic leads.

References

  • PubChem. 5-ethyl-2-pyrimidinol hydrochloride (C6H8N2O). [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • The Good Scents Company. 5-ethyl-2-methyl pyridine, 104-90-5. [Link]

  • E3S Web of Conferences. Study of the biological properties of new chemical compounds of the pyrimidine series. [Link]

  • Sarex. 5-Ethyl pyridine-2-ethanol. [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • PubMed. Discovery of 6-ethyl-2,4-diaminopyrimidine-based Small Molecule Renin Inhibitors. [Link]

  • PubChem. CID 59918859 | C2H5NO2. [Link]

  • RSC Publishing. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • PubMed. 5-ethynyl-2(1H)-pyrimidinone: aldehyde oxidase-activation to 5-ethynyluracil, a mechanism-based inactivator of dihydropyrimidine dehydrogenase. [Link]

  • ResearchGate. Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. [Link]

  • Google Patents. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • PubMed. Antiviral activity of 5-ethyl pyrimidine deoxynucleosides. [Link]

  • PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Der Pharma Chemica. Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes. [Link]

Sources

Method

Application Note: Formulation and Handling Protocols for 5-Ethyl-2-pyrimidinol Hydrochloride in Biological Testing

Target Audience: Preclinical Researchers, Assay Development Scientists, and Pharmacologists. Compound Focus: 5-Ethyl-2-pyrimidinol hydrochloride (CAS: 64171-56-8) Executive Summary & Chemical Profiling 5-Ethyl-2-pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Assay Development Scientists, and Pharmacologists. Compound Focus: 5-Ethyl-2-pyrimidinol hydrochloride (CAS: 64171-56-8)

Executive Summary & Chemical Profiling

5-Ethyl-2-pyrimidinol hydrochloride is a versatile heterocyclic scaffold frequently utilized in the development of nucleoside analogs, kinase inhibitors, and advanced pharmacological probes[1]. Formulating this compound for biological testing presents a classic paradox inherent to pyrimidine salts: it exhibits excellent aqueous solubility in its protonated state (low pH), but is susceptible to rapid precipitation when introduced into physiological buffer systems (pH 7.4)[2].

This application note provides field-proven, self-validating protocols to successfully formulate 5-Ethyl-2-pyrimidinol hydrochloride for both in vitro cell culture assays and in vivo pharmacokinetic dosing, ensuring that the active pharmaceutical ingredient (API) remains fully dissolved and bioavailable.

Physicochemical Rationale: The "pH Trap"

To design a reliable formulation, one must understand the causality behind the compound's behavior in solution.

The core structure of 5-Ethyl-2-pyrimidinol undergoes keto-enol tautomerism, existing in equilibrium with its keto form, 5-ethyl-1H-pyrimidin-2-one[3]. The basicity of the pyrimidine nitrogen yields a pKa₁ of approximately 2.2–2.5, while the hydroxyl group deprotonates at a pKa₂ of ~9.2[4].

The Formulation Challenge: Supplied as a hydrochloride salt, the compound is highly hydrophilic and dissolves readily in water[5]. However, when this acidic stock is diluted into standard biological media (e.g., DMEM, PBS) buffered to pH 7.4, the compound is forced past its pKa₁. It rapidly deprotonates into its neutral free-base (keto) form. If the concentration of the formulation exceeds the intrinsic solubility limit of this lipophilic free base, the compound will crash out of solution, forming an unfilterable micro-suspension[2].

To bypass this, our protocols utilize controlled co-solvent systems (DMSO/Tween 80) to artificially raise the solubility limit of the free base in physiological environments, ensuring reliable cellular uptake.

Pathway cluster_0 Extracellular (pH 7.4) cluster_1 Intracellular A Protonated Salt (Hydrophilic) B Free Base / Keto Form (Lipophilic) A->B Deprotonation C Cell Membrane B->C Passive Diffusion D Target Binding C->D Entry E Bioactivity D->E

Fig 1. pH-dependent speciation and cellular uptake mechanism of pyrimidinols.

Quantitative Data Summaries

Table 1: Physicochemical Properties
PropertyValue / DescriptionImpact on Formulation
Molecular Formula C₆H₈N₂O · HClRequires accounting for the salt mass (MW ~160.6 g/mol ) during molarity calculations[6].
pKa (Estimated) ~2.4 (N-protonation), ~9.2 (OH)Neutral pH shifts the molecule to the less soluble free base[4].
Physical Form Solid (Crystalline powder)Hygroscopic; must be stored in a desiccator at Room Temp[1].
Table 2: Recommended Vehicles and Stability
Vehicle SystemApplicationMax Recommended API Conc.Stability (at 4°C)
100% Anhydrous DMSO In vitro primary stock50 mM> 3 months (aliquoted)
5% DMSO + 95% PBS In vitro working solution100 µM< 4 hours (make fresh)
5% DMSO + 10% Tween 80 + 85% Saline In vivo IV/PO dosing2 mg/mL24 hours

Self-Validating Formulation Protocols

A protocol is only as good as its built-in quality control. The following procedures include mandatory validation steps to ensure the API has not precipitated.

Protocol A: In Vitro Screening (Cell Culture Assays)

Objective: Generate a sterile, fully dissolved working solution without inducing DMSO-mediated cytotoxicity.

  • Primary Stock Preparation (10 mM):

    • Weigh exactly 1.61 mg of 5-Ethyl-2-pyrimidinol hydrochloride.

    • Add 1.0 mL of anhydrous, cell-culture grade DMSO.

    • Causality: DMSO acts as a universal solvent that disrupts the crystalline lattice without relying on pH, preventing premature hydrolysis.

  • Dissolution: Vortex for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes.

  • Aqueous Dilution: Pre-warm the target cell culture media (e.g., DMEM + 10% FBS) to 37°C. Slowly pipette the DMSO stock into the media to achieve the desired concentration (e.g., 1:1000 dilution for a 10 µM final concentration).

  • Self-Validation (Turbidity Check):

    • Transfer 1 mL of the final media formulation to a cuvette.

    • Measure the Optical Density at 600 nm (OD600) against a blank of vehicle-only media.

    • Pass Criteria: OD600 must be < 0.05. A higher reading indicates micro-precipitation of the free base.

Protocol B: In Vivo Dosing (Intravenous / Per Os)

Objective: Create a biocompatible, precipitate-free aqueous vehicle for animal dosing.

  • Solubilization: Weigh 10 mg of the compound into a sterile glass vial. Add 0.5 mL of DMSO (5% of final volume) and vortex until visually clear.

  • Surfactant Addition: Add 1.0 mL of Tween 80 (10% of final volume). Vortex vigorously.

    • Causality: Tween 80 forms micelles that encapsulate the lipophilic free base, preventing it from crashing out when the aqueous phase is introduced.

  • Aqueous Phase: Slowly add 8.5 mL of sterile 0.9% Saline dropwise while continuously vortexing.

  • Sterilization: Pass the formulation through a 0.22 µm PTFE syringe filter.

  • Self-Validation (Filtration Recovery Check):

    • Extract a 10 µL aliquot before filtration and a 10 µL aliquot after filtration.

    • Dilute both 1:100 in mobile phase and analyze via HPLC-UV (254 nm).

    • Pass Criteria: The peak area of the post-filtration sample must be ≥ 95% of the pre-filtration sample. A significant drop indicates the API precipitated and was stripped out by the filter membrane.

Workflow A Solid Compound (HCl Salt) B Primary Stock (100 mM in DMSO) A->B Dissolve C Aqueous Dilution (PBS/Media pH 7.4) B->C Dilute D QC: Turbidity Check (OD600 < 0.05) C->D Inspect E Sterile Filtration (0.22 µm PTFE) D->E Pass

Fig 2. Self-validating formulation workflow for in vitro biological screening.

References

  • Sigma-Aldrich: 5-ethyl-2-pyrimidinol hydrochloride. Sigma-Aldrich. 1

  • PubChemLite: 5-ethyl-2-pyrimidinol hydrochloride (C6H8N2O). Université du Luxembourg. 6

  • 2-Hydroxypyrimidine Properties and pKa. Guidechem. 4

  • 2(1H)-Pyrimidinone (CID 68401). PubChem - NIH.3

  • Structural Attributes of Pyrimidine Hydrochlorides. Vulcanchem. 5

  • Water-Soluble Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as Human A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Technical Notes & Optimization

Troubleshooting

Pyrimidine Salt Crystallization: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges inherent in the crystallization of pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges inherent in the crystallization of pyrimidine-based active pharmaceutical ingredients (APIs).

Pyrimidines are ubiquitous in modern drug development (particularly in kinase inhibitors), but their weakly basic nature—often presenting a pKa​ between 1.0 and 3.5 due to the electron-withdrawing nature of the diazine ring—makes stable salt formation a rigorous exercise in physical chemistry. This guide moves beyond basic theory to provide field-proven, self-validating protocols and causal troubleshooting strategies.

Part 1: The Logic of Salt Selection & The ΔpKa​ Rule

Before troubleshooting a failed crystallization, we must ensure the thermodynamic foundation of the salt is sound. The formation of a salt versus a hydrogen-bonded co-crystal is dictated by the extent of proton transfer from the acid to the pyrimidine base.

The ΔpKa​ Rule ( ΔpKa​=pKa​(base)−pKa​(acid) ) is our primary predictive heuristic. Empirical evidence demonstrates that a ΔpKa​>4 almost guarantees salt formation, while a ΔpKa​<−1 typically yields a co-crystal. The region between -1 and 4 is a continuum where the solvent environment and crystal lattice energy dictate the outcome[1]. Interestingly, recent studies show that applying isotropic pressure can force proton transfer, converting co-crystals into salts even when the ΔpKa​ rule is violated, highlighting the role of external thermodynamic controls[2].

Salt_Selection Start Determine pKa of Pyrimidine Base & Acid Calc Calculate ΔpKa = pKa(base) - pKa(acid) Start->Calc Salt ΔpKa > 4 Salt Formation Confirmed Calc->Salt Grey -1 < ΔpKa < 4 Salt/Co-crystal Continuum Calc->Grey CoCrys ΔpKa < -1 Co-crystal Formation Likely Calc->CoCrys

The ΔpKa rule of three for predicting pyrimidine salt versus co-crystal formation.

Quantitative Data: Counterion Selection for Weakly Basic Pyrimidines

Assuming a hypothetical pyrimidine API with a pKa​ of 2.0.

Counterion (Acid)Acid pKa​ Calculated ΔpKa​ Expected Solid StateCausal Rationale & Notes
Hydrochloric Acid -6.08.0Salt Strong proton transfer. Risk: High hygroscopicity in the final lattice.
Methanesulfonic Acid -1.23.2Salt / Continuum Lattice energy usually stabilizes the mesylate salt. Excellent solubility profile.
Maleic Acid 1.90.1Continuum Highly dependent on solvent. Often forms co-crystals or disproportionates.
Tartaric Acid 3.0-1.0Co-crystal Insufficient thermodynamic drive for proton transfer. Will likely isolate as a co-crystal.

Part 2: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

The Issue: You are cooling your pyrimidine salt solution, but instead of forming a suspension of sharp crystals, the solution turns cloudy and separates into a dense, viscous emulsion at the bottom of the reactor.

The Causality: This is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It is a kinetic phenomenon that occurs when the rate of phase separation exceeds the rate of crystal nucleation[3]. The system enters a miscibility gap where the supersaturated solution splits into a solvent-rich phase and a solute-rich "oil" phase. Because solute molecules in the oil droplets are highly mobile and randomly arranged, integration into a rigid crystal lattice is kinetically hindered[4]. Furthermore, impurities preferentially partition into this oil phase, ruining the purity of any solid that eventually crashes out[5].

LLPS_Troubleshooting A Observe Oiling Out (LLPS) B Map Metastable Zone Width (MSZW) A->B Thermodynamic mapping C Reduce Cooling/Antisolvent Rate B->C Kinetic control D Introduce Seed Crystals (Mid-MSZW) C->D Bypass energy barrier E Successful Nucleation & Growth D->E Phase switch

Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Protocol A: Anti-Oiling Out Seeding & Cooling Crystallization

This protocol is designed as a self-validating system to bypass the miscibility gap entirely by consuming supersaturation via controlled crystal growth.

Step 1: Map the Metastable Zone Width (MSZW)

  • Action: Use an automated parallel crystallizer (e.g., Crystal16) with in-line transmissivity analytics to determine the solubility curve ( Tclear​ ) and the nucleation curve ( Tcloud​ ) at various concentrations[6].

  • Validation Checkpoint: You have successfully mapped the MSZW when you can plot a reproducible gap (typically 10-20 °C) between the dissolution and nucleation temperatures.

Step 2: Controlled Supersaturation Generation

  • Action: Heat the reactor to 5 °C above Tclear​ to ensure complete dissolution. Cool the system slowly (0.5 °C/min) to a temperature exactly halfway into the MSZW ( Tseed​ ).

  • Causality: Cooling halfway into the MSZW ensures the solution is supersaturated enough to support crystal growth, but not so supersaturated that it spontaneously phase-separates into an oil[4].

Step 3: Strategic Seeding

  • Action: Introduce 1% to 5% w/w of highly pure, milled pyrimidine salt seed crystals.

  • Action: Hold the temperature isothermally for 60 to 120 minutes.

  • Causality: The hold time allows secondary nucleation to occur on the surface of the seeds. This consumes the chemical potential (supersaturation) of the solution, shifting the system away from the LLPS boundary.

  • Validation Checkpoint: Utilize an in-situ probe (like FBRM or EasyViewer). If the chord length distribution shows a steady increase in particle count without the appearance of spherical droplets, the seeding is successful.

Step 4: Regulated Cooling to Isolation

  • Action: Resume cooling at a highly conservative rate (0.1 °C/min) down to the final isolation temperature.

  • Validation Checkpoint: The final slurry filters rapidly, and the isolated powder yields a sharp, distinct X-Ray Powder Diffraction (XRPD) pattern matching the seed form.

Part 3: High-Throughput Salt Screening Methodology

Selecting the right salt form cannot be left to chance. A "cascade approach" to salt screening streamlines the assessment, eliminating unviable candidates early and focusing resources on forms with optimal bioavailability and manufacturability[7].

HighThroughputScreening A API Characterization (pKa, Solubility) B Counterion & Solvent Selection A->B C Combinatorial Slurry/Cooling Screen B->C D Solid State Characterization (XRPD, DSC) C->D E Scale-up & Stability Testing D->E

High-throughput salt screening and selection workflow for pharmaceutical development.

Protocol B: Combinatorial Slurry Screening

Slurry screening relies on thermodynamic equilibration rather than kinetic precipitation, making it the most reliable method for discovering the most stable polymorphic salt form[8].

Step 1: Stoichiometric Mixing

  • Action: Dispense 20-50 mg of the free pyrimidine base into an array of vials. Add the selected counterions at a 1:1.05 molar ratio (slight excess of acid).

  • Causality: The slight excess of acid drives the equilibrium toward complete protonation, minimizing the risk of isolating a mixture of free base and salt.

Step 2: Solvent Addition & Slurrying

  • Action: Add a diverse matrix of solvents (e.g., Methanol, Acetone, Ethyl Acetate, Acetonitrile, and binary aqueous mixtures) to create mobile suspensions. Do not dissolve the solids completely.

  • Action: Agitate the slurries at a constant temperature (e.g., 25 °C) for 7 to 14 days.

  • Causality: Over time, Ostwald ripening occurs. Less stable kinetic forms will dissolve and recrystallize into the most thermodynamically stable polymorphic crystal lattice.

Step 3: Isolation and Tier 1 Characterization

  • Action: Centrifuge the vials, decant the supernatant, and gently dry the solids.

  • Validation Checkpoint: Analyze via XRPD. A successful hit is validated by a unique diffraction pattern distinct from both the free pyrimidine base and the pure counterion acid. Follow up with Differential Scanning Calorimetry (DSC) to confirm a sharp melting endotherm, indicating high crystallinity.

Part 4: Frequently Asked Questions (FAQs)

Q: My pyrimidine salt crystallizes as fine needles that turn into an impermeable cake during filtration. How do I fix the crystal habit? A: Needle-like (acicular) growth occurs when one crystal face grows significantly faster than the others, often due to strong directional hydrogen bonding (common in pyrimidines due to the N-H···N and N-H···O networks)[9]. To alter this, introduce a solvent that selectively hydrogen-bonds to the fast-growing face, sterically hindering it and allowing the other faces to catch up. Switching from a non-polar solvent to a protic solvent (like Methanol or Isopropanol) often shifts the habit from needles to more filterable prisms or plates.

Q: I achieved a ΔpKa​ of 3.5, but my product is disproportionating back into the free base in water. Why? A: Disproportionation occurs when the pH of the microenvironment in water exceeds the pHmax​ of the salt. While your ΔpKa​ was sufficient for solid-state formation, the salt's high solubility combined with the weak basicity of the pyrimidine causes the local pH to rise upon dissolution, forcing the free base to precipitate. You must either select a counterion that forms a less soluble salt, or formulate the final drug product with an acidic excipient to maintain a low microenvironmental pH[10].

Q: Can I use anti-solvent addition to bypass oiling out? A: Generally, no. Rapid anti-solvent addition creates massive, localized spikes in supersaturation, which is the primary trigger for LLPS[4]. If you must use an anti-solvent, it should be pumped in at a highly controlled, slow rate, ideally after a seed bed has been established in the good solvent.

References

  • Oiling Out in Crystallization - Mettler Toledo Mettler Toledo [Link]

  • Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine ACS Omega[Link]

  • The Problem of Oiling Out in Chemical Process Development KiloMentor[Link]

  • The role of solvation in proton transfer reactions: implications for predicting salt/co-crystal formation using the ΔpKa rule Faraday Discussions (RSC Publishing)[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization LUTPub[Link]

  • Salt screening with the Crystal16. Design and considerations. Technobis Crystallization Systems[Link]

  • Salt Screening Improved Pharma[Link]

  • Salt Selection in Drug Development Pharmaceutical Technology[Link]

  • Crystals of Organic Acid-Bases Complexes Defy the pKa Rule Under Compression ChemRxiv[Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules Onyx Scientific[Link]

Sources

Optimization

Technical Support Center: Overcoming Pyrimidine Solubility Challenges in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of pyrimidine derivatives. Pyrimidines are highly privileged pharmacophores in drug discovery—particularly in kinase inhibitors and antivirals—but their planar, symmetrical nature often results in high crystal lattice energies and pronounced lipophilicity. This makes them notoriously difficult to keep in solution during in vitro biological assays.

This guide is designed to move beyond basic troubleshooting. We will explore the physicochemical causality behind pyrimidine precipitation and provide self-validating, step-by-step protocols to ensure the integrity of your assay data.

Diagnostic Workflow for Solubility Optimization

Before altering your compound or assay, it is critical to identify whether your precipitation is a kinetic artifact of your dilution strategy or a fundamental thermodynamic limitation of the molecule.

G Start Precipitation in Assay CheckDMSO Is DMSO stock > 10 mM? Start->CheckDMSO DiluteDMSO Serial dilutions in DMSO CheckDMSO->DiluteDMSO Yes CheckpH Is pyrimidine ionizable? CheckDMSO->CheckpH No Assay Nephelometry Assay DiluteDMSO->Assay AdjustpH Adjust Buffer pH CheckpH->AdjustpH Yes Formulation HP-β-CD Complexation CheckpH->Formulation No AdjustpH->Assay Formulation->Assay

Diagnostic workflow for resolving pyrimidine solubility issues.

Troubleshooting FAQs

Q1: Why do my pyrimidine inhibitors precipitate immediately when I dilute them from a 10 mM DMSO stock into my biochemical assay buffer? A1: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the miscible DMSO diffuses into the water much faster than the lipophilic pyrimidine can establish an aqueous solvation shell[1]. This leaves the pyrimidine locally supersaturated, inducing rapid nucleation and the formation of nanometer-sized aggregates[1]. Causality-Driven Solution: Do not perform your serial dilutions in the aqueous buffer. Instead, perform serial dilutions in 100% DMSO first, and then transfer a constant, small volume (e.g., 1-2 µL) of each DMSO dilution into the final assay buffer[2]. This ensures the final DMSO concentration remains constant (e.g., 1%) and minimizes the local supersaturation gradient[2].

Q2: How can I accurately determine the maximum working concentration of my pyrimidine before it aggregates and causes false positives? A2: You must perform a Kinetic Solubility Assay. In drug discovery, kinetic solubility mimics the exact conditions of your bioassay (dilution from DMSO into buffer)[3]. I strongly recommend using laser nephelometry rather than UV-Vis absorbance. Nephelometry measures forward-scattered light and is highly sensitive to the formation of nano-precipitates before they are visible to the naked eye, whereas UV-Vis can be confounded by the strong chromophores inherent to the pyrimidine ring[3].

Q3: My pyrimidine is completely insoluble in the assay buffer, and I cannot alter its chemical structure. How can I formulate it for cell-based assays? A3: If chemical modification is restricted, host-guest complexation using cyclodextrins is the most robust formulation strategy[4]. Pyrazolo[3,4-d]pyrimidines, for example, have shown a 100- to 1000-fold improvement in water solubility when complexed with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic pyrimidine core, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains solubility and bioavailability without altering the drug's primary mechanism of action[5],[6].

Q4: Can adjusting the pH of my assay buffer help? A4: Yes, if your biological target tolerates it. Pyrimidines are weak bases; the monoprotonated state typically has a pKa around 1.3 to 2.2[7]. Lowering the pH of the assay buffer can protonate the pyrimidine ring, drastically increasing its aqueous solubility[4]. Conversely, if your pyrimidine derivative has acidic functional groups appended to it, raising the pH will improve solubility[4].

Quantitative Data: Solubilizing Agents for Pyrimidines

When optimizing your assay buffer, consider the following additives. The choice depends entirely on the tolerance of your specific biological target.

Solubilizing AgentMechanism of ActionTypical Working ConcentrationAssay Compatibility
DMSO Organic co-solvent; disrupts solute-solute interactions0.1% - 1.0% (v/v)High (Must be kept strictly below cell/enzyme toxicity thresholds)
HP-β-Cyclodextrin Host-guest inclusion complexation (hydrophobic cavity)10% - 40% (w/v)Very High (Biologically inert; excellent for cell-based assays)
Tween-20 / Triton X-100 Non-ionic surfactant; micelle formation0.01% - 0.1% (v/v)Moderate (Can interfere with membrane proteins or lipid assays)
Bovine Serum Albumin (BSA) Protein binding; acts as a hydrophobic carrier0.1% - 1.0% (w/v)High (Standard in biochemical kinase assays to prevent plastic binding)

Validated Experimental Protocols

To ensure self-validating results, utilize the following standardized methodologies.

Protocol A: High-Throughput Kinetic Solubility Assay via Laser Nephelometry

Purpose: To determine the exact concentration at which a pyrimidine precipitates upon dilution from DMSO, preventing false-positive assay signals.

  • Stock Preparation: Prepare a 10 mM stock solution of the pyrimidine derivative in 100% anhydrous DMSO[8].

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound using 100% DMSO[8].

  • Buffer Transfer: In a separate 96-well flat-bottom transparent assay plate, add 198 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) to each well[8].

  • Compound Addition: Transfer 2 µL of each DMSO dilution into the corresponding wells of the assay plate. This maintains a constant 1% DMSO background across all test concentrations[8].

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours with gentle orbital shaking to allow kinetic precipitates to form and stabilize[8].

  • Quantification: Read the plate using a laser nephelometer. Plot the scattered light intensity (turbidity) against the compound concentration. The kinetic solubility limit is defined as the inflection point where turbidity significantly deviates from the baseline[3].

Protocol B: Preparation of Pyrimidine-Cyclodextrin Inclusion Complexes

Purpose: To thermodynamically solubilize highly lipophilic pyrimidines for cell-based or in vivo assays without chemical modification.

  • Carrier Preparation: Prepare a 20% (w/v) stock solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired aqueous buffer or purified water[4].

  • Supersaturation: Add an excess amount of the solid pyrimidine derivative to the HP-β-CD solution. "Excess" means adding enough solid so that visible undissolved powder remains[4].

  • Equilibration: Seal the vial and agitate the mixture vigorously using a magnetic stir bar or sonicator for 24 to 48 hours at room temperature. This extended time is strictly required to drive the host-guest complexation to thermodynamic equilibrium[4].

  • Separation: Filter the suspension through a 0.22 µm syringe filter (or centrifuge at high speed) to remove all uncomplexed, undissolved pyrimidine solid[4].

  • Validation: Quantify the final dissolved concentration of the pyrimidine in the clear filtrate using HPLC-UV against a known standard curve[4].

Mechanistic Pathway: Cyclodextrin Complexation

Understanding the structural relationship between the carrier and the drug is vital for troubleshooting formulation stability.

G Drug Free Pyrimidine Complex Soluble Complex Drug->Complex Encapsulation CD HP-β-CD Carrier CD->Complex Hydrophobic Cavity

Mechanism of host-guest complexation between pyrimidines and HP-β-CD.

References

  • 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines - nih.gov - 5

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - benchchem.com - 4

  • A Technical Guide to the Solubility and Stability of Novel Antitrypanosomal Agents - benchchem.com - 8

  • Protocol for Dissolving Compounds in DMSO for Biological Assays - benchchem.com -2

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers - strath.ac.uk - 1

  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid - mdpi.com - 6

  • Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs - acs.org - 3

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - scispace.com -7

Sources

Troubleshooting

Technical Support Center: 5-Ethyl-2-pyrimidinol Hydrochloride Purification

Welcome to the technical support guide for the purification of crude 5-Ethyl-2-pyrimidinol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide practical, in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 5-Ethyl-2-pyrimidinol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important heterocyclic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-Ethyl-2-pyrimidinol hydrochloride?

A1: The impurity profile of your crude product is highly dependent on the synthetic route used. However, syntheses of pyrimidines often involve the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines.[1] Consequently, common impurities include:

  • Unreacted Starting Materials: Such as ethyl propionylacetate, urea, or related N-C-N building blocks.

  • Reaction By-products: Side-products from undesired cyclization pathways or polymerization.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., ethanol) and any acid or base catalysts.

  • Hydrolyzed Materials: The starting materials for pyrimidine synthesis can sometimes be hygroscopic, leading to hydrolysis by-products that can inhibit the main reaction.[2]

Q2: How can I quickly assess the purity of my crude sample?

A2: A multi-pronged approach is best.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Use a polar stationary phase like silica gel. A good starting mobile phase is a mixture of a moderately polar solvent and a non-polar solvent, such as Ethyl Acetate/Hexane.[3] For this polar hydrochloride salt, you may need a more polar system like Dichloromethane/Methanol.[4] The presence of multiple spots indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities if their structures are known or suspected. The presence of signals that do not correspond to the product indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, reversed-phase HPLC is a powerful tool. A polar-embedded or polar-endcapped C18 column is often suitable for retaining and separating polar heterocyclic compounds like pyrimidinols.[5]

Q3: My crude product is a sticky oil or a gummy solid. How can I get it to crystallize?

A3: This is a very common problem, often caused by residual solvent or oily impurities preventing the formation of a crystal lattice.

  • Trituration: Start by triturating the oil with a non-polar solvent in which your product is insoluble but the impurities are soluble. Good choices include hexanes, diethyl ether, or a mixture of the two. Vigorously stir or sonicate the oil with the solvent. This will often "wash" away the oily impurities, leaving your product as a solid powder which can then be recrystallized.

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, sometimes with gentle heating. Co-evaporation with a solvent like toluene can help remove stubborn, high-boiling point solvents.[5]

Troubleshooting Purification Workflows

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Recrystallization fails or results in very low yield.

Recrystallization is the preferred first-line purification method for solids.[6] Its success hinges on selecting the right solvent system.

Potential Cause: An inappropriate solvent system was chosen. The ideal solvent should dissolve the compound when hot but not when cold.[6] For polar, salt-like compounds such as this, finding a single ideal solvent can be difficult.[7]

Solution: Systematic Solvent Screening & Two-Solvent Recrystallization

  • Screening: Test the solubility of a small amount of your crude material (~10-20 mg) in various solvents (~0.5 mL) at room temperature and upon heating. A good candidate will show poor solubility at room temperature and complete dissolution upon heating.

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system is a powerful alternative.[7] This involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[7]

Solvent Category"Good" Solvents (Polar)"Poor" / "Anti-Solvents" (Non-polar)
Examples Ethanol, Methanol, Isopropanol, WaterDiethyl Ether, Hexanes, Toluene, Ethyl Acetate

Detailed Protocol: Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Ethyl-2-pyrimidinol hydrochloride in the minimum amount of a hot "good" solvent (e.g., ethanol).[6]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., ethyl acetate or diethyl ether) dropwise with constant swirling. Continue adding until you observe a faint, persistent cloudiness (turbidity).[7] This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold "poor" solvent, and dry them under vacuum.[6]

Problem 2: A polar impurity co-elutes with the product in column chromatography.

Potential Cause: The impurity has a similar polarity to your product, making separation on standard silica gel difficult. Standard silica is slightly acidic and can interact poorly with basic compounds like pyrimidines.[3][4]

Solution: Modify the Stationary or Mobile Phase

  • Switch to a Different Stationary Phase: For basic compounds, neutral or basic alumina can be a good alternative to silica gel.[3][4][5]

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your mobile phase (e.g., Dichloromethane/Methanol). This deactivates the acidic sites on the silica gel, often improving peak shape and separation for basic compounds.

  • Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique. It uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent like acetonitrile, with water acting as the strong eluting solvent.[5][8]

Problem 3: The compound needs to be separated from other acidic or basic impurities.

Potential Cause: The crude mixture contains by-products with distinct acidic or basic functional groups.

Solution: Acid-Base Extraction

This powerful liquid-liquid extraction technique separates compounds based on their differing solubilities in aqueous and organic layers at different pH levels.[9][10] Since your target compound is a hydrochloride salt, it is already in a water-soluble form. The strategy is to neutralize it to its free base form, making it soluble in an organic solvent, while other impurities are selectively extracted.

Detailed Protocol: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude hydrochloride salt in an organic solvent like dichloromethane (DCM) or ethyl acetate. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[11]

  • Neutralization & Extraction: Shake the funnel vigorously, venting frequently to release CO₂ pressure.[9] The bicarbonate will neutralize the HCl salt, converting your product to the free pyrimidinol base, which will dissolve in the organic layer. Any strongly acidic impurities will be deprotonated and extracted into the aqueous layer.[10][11]

  • Separation: Separate the organic layer. You can wash it again with brine (saturated NaCl solution) to remove residual water.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free base.

  • Re-formation of Salt (Optional): If the hydrochloride salt is required, dissolve the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in ether or dioxane) to precipitate the pure hydrochloride salt.

Visualized Workflows

Purification Decision Workflow

This diagram outlines the logical steps for selecting a purification strategy based on the initial assessment of the crude product.

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision Point cluster_pathways Purification Pathways cluster_end Finish Crude Crude 5-Ethyl-2-pyrimidinol HCl Analysis Purity Assessment (TLC, NMR, HPLC) Crude->Analysis Decision Impurity Profile? Analysis->Decision Recrystallize Recrystallization Decision->Recrystallize Non-polar / Crystalline Impurities AcidBase Acid-Base Extraction Decision->AcidBase Acidic / Basic Impurities Chromatography Column Chromatography Decision->Chromatography Polar / Similar Impurities PureProduct Pure Product Recrystallize->PureProduct AcidBase->Recrystallize Then... Chromatography->PureProduct

Caption: Decision tree for selecting an appropriate purification method.

Mechanism of Acid-Base Extraction

This diagram illustrates how the target compound is separated from an acidic impurity.

Acid_Base_Extraction Start Crude Mixture in Organic Solvent Product (P-HCl) Acidic Impurity (HA) Step1 {Add NaHCO₃ (aq) | Shake & Separate Layers} Start->Step1 OrganicLayer Organic Layer Free Base (P) Neutral Impurities Step1->OrganicLayer Product moves to Organic Layer AqueousLayer Aqueous Layer Salt (Na⁺A⁻) Excess NaHCO₃ Step1->AqueousLayer Impurity moves to Aqueous Layer node_isolate node_isolate OrganicLayer->node_isolate Isolate Product (Dry & Evaporate) node_discard node_discard AqueousLayer->node_discard Discard

Caption: Separation of the basic product from an acidic impurity.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • University of Rochester. (n.d.).
  • IAJPS. (2021).
  • Biotage. (2023, January 30).
  • Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (2025).

Sources

Optimization

Process Chemistry Technical Support Center: Pyrimidine Synthesis Scale-Up

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, process chemists, and drug development professionals navigate the complex t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, process chemists, and drug development professionals navigate the complex transition of pyrimidine synthesis from discovery (milligram scale) to industrial manufacturing (kilogram scale).

Scaling up heterocyclic chemistry is rarely a linear process. Reactions that perform flawlessly in a 50 mL round-bottom flask often fail in a 50 L pilot reactor due to altered mass transfer dynamics, heat accumulation, and competing mechanistic pathways. The following guides, protocols, and data summaries are built on validated, self-correcting systems to ensure scientific integrity and operational safety.

Scale-Up Troubleshooting Logic

Before diving into specific chemical issues, it is critical to approach scale-up failures systematically. The decision tree below outlines the primary diagnostic pathways for pyrimidine synthesis.

TroubleshootingTree Start Scale-Up Issue Detected Yield Low Yield / Incomplete Conversion? Start->Yield Purity High Byproduct Formation? Start->Purity Thermal Uncontrolled Exotherm? Start->Thermal MassTransfer Check Mass Transfer & Mixing Dynamics Yield->MassTransfer Catalyst Optimize Lewis Acid Catalyst Loading Yield->Catalyst Hantzsch Hantzsch 1,4-DHP Detected? Purity->Hantzsch Dosing Implement Continuous Flow / Slow Dosing Thermal->Dosing TempControl Lower Temp & Control Urea Dosing Hantzsch->TempControl Yes

Decision tree for troubleshooting common pyrimidine scale-up issues.

Troubleshooting Guides & FAQs

Q1: My multicomponent Biginelli reaction shows excellent conversion at the lab scale, but the yield drops significantly upon scale-up. What is causing this, and how can I fix it?

Causality: At the lab scale, magnetic stirring provides rapid homogenization. At the kilogram scale, the formation of viscous intermediates (such as the N-acyliminium ion network) leads to poor mass transfer. Furthermore, the choice and activity of the catalyst are critical; strong Brønsted acids (e.g., HCl) can catalyze side reactions over extended pilot-scale reaction times, and hygroscopic starting materials can introduce water, which shifts the condensation equilibrium backward 1[1]. Solution: Transition from Brønsted acids to robust Lewis acids (e.g., FeCl₃, ZnCl₂, or Yb(OTf)₃) which improve the electrophilicity of the aldehyde without degrading the urea 1[1]. Ensure strictly anhydrous conditions, and consider using a slight excess of urea (1.2–1.5 equivalents) to drive the reaction forward.

Q2: I am observing a highly fluorescent byproduct during the scale-up of my dihydropyrimidinone (DHPM) synthesis. What is it, and how do I suppress it?

Causality: The most common fluorescent impurity is a Hantzsch-type 1,4-dihydropyridine (1,4-DHP) 2[2]. This occurs when urea thermally decomposes into ammonia at elevated temperatures. The liberated ammonia then reacts with two equivalents of the β-ketoester and one equivalent of the aldehyde, bypassing the desired Biginelli N-acyliminium pathway entirely.

MechanisticDivergence Reactants Aldehyde + β-Ketoester + Urea Intermediate N-Acyliminium Ion (Key Intermediate) Reactants->Intermediate Acid Catalyst Ammonia Urea Thermal Decomposition (NH₃) Reactants->Ammonia >80°C PathB Hantzsch Pathway (High Temp / Excess Ketoester) Reactants->PathB Aldehyde + 2x β-Ketoester PathA Biginelli Pathway (Controlled Temp) Intermediate->PathA Ammonia->PathB Product Dihydropyrimidinone (Desired DHPM) PathA->Product Byproduct 1,4-Dihydropyridine (Fluorescent Byproduct) PathB->Byproduct

Mechanistic divergence between the Biginelli and Hantzsch pathways during scale-up.

Solution: Strictly control the reaction temperature. Running the reaction at a lower temperature significantly reduces the formation of the DHP byproduct 2[2]. If higher temperatures are required for solubility, alter the order of addition: add the urea last to minimize its decomposition into ammonia 2[2].

Q3: How do I manage severe exotherms during the de novo synthesis of pyrimidines?

Causality: The cyclocondensation step (e.g., reacting amidines with 1,3-dicarbonyls) is highly exothermic. At the lab scale, high surface-area-to-volume ratios allow for rapid heat dissipation. In pilot plant reactors, this heat accumulates, potentially leading to solvent boil-over or thermal degradation 3[3]. Solution: Implement controlled, continuous dosing of the free base into the dicarbonyl solution. Alternatively, replace hazardous volatile solvents with greener, higher-boiling alternatives like aqueous solutions of biogenic carboxylic acids (e.g., Gluconic Acid Aqueous Solution), which act as both a sustainable catalyst and a thermal buffer 4[4].

Q4: Column chromatography is economically unviable for our pilot plant. How can we purify pyrimidine derivatives at scale?

Causality: Chromatographic separations are solvent-intensive, time-consuming, and scale-prohibitive for industrial manufacturing 3[3]. Solution: Design the synthetic route to yield products that precipitate directly from the reaction matrix. For example, utilizing a Dakin−West reaction followed by a Dimroth rearrangement allows pyrimidine ring formation and isomerization to occur in one pot. By selecting a specific solvent system (e.g., water/ethanol/ethylene glycol), the final pyrrolo[2,3-d]pyrimidine free base crystallizes upon cooling, requiring only filtration and washing—eliminating extractions and chromatography entirely 5[5].

Data Presentation: Catalyst & Condition Optimization for Scale-Up

To facilitate rapid decision-making, the following table summarizes the quantitative impact of various catalytic systems on the scale-up of pyrimidine synthesis.

Catalyst TypeExampleTypical LoadingOptimal TempYield (Scale)Primary Advantage
Brønsted Acid HCl / H₂SO₄10–20 mol%Reflux60–75%Low cost, but prone to driving Hantzsch byproduct formation.
Lewis Acid InBr₃ / Yb(OTf)₃5–10 mol%60–80°C>85%Excellent selectivity; strongly suppresses the Hantzsch pathway.
Biogenic Acid Gluconic Acid (GAAS)10–25 mol%80–100°C>90%Green solvent/catalyst; facilitates easy product precipitation[4].
Strong Base Sodium Methoxide1.1–1.5 eq65–95°C>85%Ideal for 4,6-dihydroxypyrimidine synthesis via dialkyl malonates[6].

Validated Experimental Protocol: Industrial-Scale Synthesis of 4,6-Dihydroxypyrimidine (DHP)

This protocol describes the scalable synthesis of 4,6-Dihydroxypyrimidine (DHP), a critical precursor for active pharmaceutical ingredients. This method is a self-validating system : it relies on pH-driven precipitation, ensuring that the product naturally separates from the reaction matrix without complex workups.

Step 1: Reactor Preparation Purge a 50 L glass-lined pilot reactor with nitrogen. Charge the reactor with 15 L of anhydrous methanol and 2.5 kg of sodium methoxide. Ensure the agitator is set to a sufficient RPM to maintain a homogenous suspension.

Step 2: Controlled Condensation Maintain the internal reactor temperature at 20°C. Slowly dose a pre-mixed solution of dimethyl malonate (5.0 kg) and formamide (2.0 kg) over a period of 2 hours. Causality: Slow dosing is critical here to control the exotherm and prevent the thermal degradation of formamide.

Step 3: Cyclization Once dosing is complete, heat the reaction mixture to reflux (approximately 65°C to 95°C) for 4 to 6 hours. Monitor the complete consumption of dimethyl malonate via HPLC.

Step 4: Aqueous Work-up & Acidification Cool the reactor to 10°C. Slowly add 20 L of chilled water to quench the reaction. Adjust the pH of the mixture to 2.0–2.5 using concentrated HCl. Causality: Acidification protonates the enolate intermediate. The neutral 4,6-dihydroxypyrimidine has drastically reduced solubility in the aqueous-methanol mixture, which triggers immediate crystallization.

Step 5: Isolation Stir the resulting slurry for 2 hours at 5°C to maximize crystal growth and yield. Filter the precipitate through a Nutsche filter, wash the filter cake with cold water (2 x 5 L) to remove residual salts, and dry under vacuum at 60°C to a constant weight.

References

  • De Novo Pyrimidine Synthesis - BOC Sciences, bocsci.com,
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem, benchchem.com,
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem, benchchem.com,
  • Application Notes: Industrial Scale Synthesis of Pyrimidine Intermedi
  • Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermedi
  • Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement, acs.org,
  • Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media, rsc.org,

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation of 5-Ethyl-2-pyrimidinol hydrochloride by High-Performance Liquid Chromatography

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity validation of 5-Ethyl-2-pyrimidinol hydrochloride. Designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity validation of 5-Ethyl-2-pyrimidinol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocol recitation. It delves into the scientific rationale behind methodological choices, establishes a framework for self-validating protocols in line with regulatory expectations, and compares a standard HPLC approach with a high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) alternative.

The Imperative for Purity Validation

5-Ethyl-2-pyrimidinol hydrochloride is a heterocyclic building block belonging to the pyrimidine class. Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] The purity of such a starting material is not a trivial parameter; it is a critical quality attribute (CQA) that directly influences the safety, efficacy, and reproducibility of subsequent research and development efforts. Undisclosed impurities can lead to failed syntheses, introduce confounding variables in biological assays, or, in a GMP context, pose significant safety risks. Therefore, establishing a validated, high-resolution analytical method is the first principle of sound science in its application.

Primary Analytical Approach: Reversed-Phase HPLC-UV

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing polar heterocyclic compounds like pyrimidine derivatives due to its high resolution, reproducibility, and robustness.[1][3] The methodology hinges on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.

Rationale for Method Development

Our objective is to develop a stability-indicating method capable of separating the 5-Ethyl-2-pyrimidinol hydrochloride peak from potential process-related impurities and degradation products.

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and serves as the optimal starting point. Its nonpolar nature provides effective retention for moderately polar compounds like our analyte. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) ensures high efficiency and compatibility with standard HPLC systems.[1][4]

  • Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is required.

    • Aqueous Buffer (Mobile Phase A): A phosphate buffer (e.g., 20mM potassium dihydrogen phosphate) set to a slightly acidic pH (~3.0) is chosen. This serves two purposes: 1) It suppresses the silanol activity on the silica backbone of the stationary phase, reducing peak tailing, and 2) It ensures that the pyrimidinol moiety and any amine-containing impurities are in a consistent, protonated state, leading to sharp, reproducible peaks.

    • Organic Modifier (Mobile Phase B): Acetonitrile is selected over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Elution Mode: A gradient elution (i.e., changing the percentage of Mobile Phase B over time) is employed. This is critical for a purity assay, as it ensures that late-eluting, more nonpolar impurities are effectively washed from the column while providing excellent resolution for early-eluting polar impurities.[4]

  • Detection: The pyrimidine ring contains a chromophore that absorbs UV light. A detection wavelength of 210 nm is chosen to provide high sensitivity for the parent compound and a broad range of potential impurities.[5]

Detailed Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 70% B; 25-30 min: 70% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm

| Injection Volume | 10 µL |

Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (95:5, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 5-Ethyl-2-pyrimidinol hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the 5-Ethyl-2-pyrimidinol hydrochloride sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Comparative Approach: Ultra-High-Performance Liquid Chromatography (UHPLC)

For laboratories focused on higher throughput and efficiency, UHPLC presents a compelling alternative. By using columns with sub-2 µm particle sizes, UHPLC systems can operate at higher linear velocities without sacrificing resolution, drastically reducing run times and solvent consumption.

Protocol Adaptation for UHPLC

The HPLC method can be geometrically scaled for a UHPLC system.

Instrumentation: A UHPLC system capable of handling high backpressures (>600 bar), equipped with a binary pump, autosampler, column thermostat, and DAD.

Chromatographic Conditions:

Parameter Condition
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 20mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-0.5 min: 5% B; 0.5-3.5 min: 5% to 70% B; 3.5-4.0 min: 70% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 35°C
Detection UV at 210 nm

| Injection Volume | 1 µL |

The Framework of Trustworthiness: Method Validation

An analytical method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines is the industry standard for ensuring a method is suitable for its intended purpose.[6][7] A validated method provides documented evidence of its performance.

Validation_Workflow Figure 1: ICH Q2(R1) Validation Workflow cluster_specificity Specificity / Selectivity cluster_quantitative Quantitative Validation cluster_sensitivity Sensitivity cluster_reliability Reliability Forced_Deg Forced Degradation (Acid, Base, H2O2, Heat, Light) Validated_Method Validated Purity Method Forced_Deg->Validated_Method Impurity_Spike Impurity Spiking Impurity_Spike->Validated_Method Placebo Placebo Analysis Placebo->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy (Recovery) Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method LOD Limit of Detection LOD->Validated_Method LOQ Limit of Quantitation LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method SST System Suitability SST->Validated_Method

Caption: Figure 1: The logical relationship of validation parameters for a robust purity method.

Key Validation Experiments
  • Specificity (Forced Degradation): The cornerstone of a stability-indicating assay. The sample is stressed under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions.[4][8] The method is considered specific if the main peak is resolved from all degradation product peaks, demonstrating peak purity.

  • Linearity: A series of solutions are prepared from the reference standard over a range (e.g., from the Limit of Quantitation to 150% of the target concentration). The peak area response is plotted against concentration. For a linear method, the correlation coefficient (r²) should be ≥ 0.999.[9]

  • Accuracy: Determined by performing recovery studies. A known amount of reference standard is spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The percentage of the analyte recovered is calculated. Acceptance criteria are typically 98.0% to 102.0%.[6][9]

  • Precision:

    • Repeatability: Six replicate preparations of the same sample are analyzed. The relative standard deviation (RSD) of the purity results should be ≤ 1.0%.[9]

    • Intermediate Precision: The repeatability assay is performed by a different analyst on a different day using different equipment. Results are compared to assess the method's consistency.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.

  • Robustness: The reliability of the method is tested by making small, deliberate changes to the parameters, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).[10] The system suitability parameters should remain within acceptance criteria.

Performance Comparison: HPLC vs. UHPLC

The following table summarizes the expected performance differences based on the protocols described.

Performance MetricStandard HPLC-UV UHPLC-UV Rationale for Difference
Purity Result (%) 99.5%99.5%Both methods should yield the same accurate purity result.
Resolution (Rs) *2.53.0Sub-2 µm particles in UHPLC provide higher efficiency and better peak separation.
Analysis Run Time 35 minutes5 minutesHigher optimal flow rates and shorter column lengths drastically cut analysis time.
System Backpressure ~120 bar~750 barSmaller particles create significantly higher resistance to flow.
Solvent Consumption ~35 mL / injection~2 mL / injectionA direct consequence of lower flow rates and shorter run times.

*Resolution calculated between the main 5-Ethyl-2-pyrimidinol hydrochloride peak and a key hypothetical impurity peak.

Overall Analytical Workflow

The process from sample receipt to final purity report follows a structured, self-validating path.

Caption: Figure 2: A step-by-step workflow from sample preparation to final report generation.

Conclusion and Recommendations

Both the standard HPLC and the faster UHPLC methods, when properly validated, are suitable for determining the purity of 5-Ethyl-2-pyrimidinol hydrochloride.

  • The standard HPLC method is robust, reliable, and accessible to laboratories with conventional equipment. It provides excellent resolution and is the foundational method for quality control.

  • The UHPLC method is highly recommended for laboratories focused on high-throughput screening, rapid in-process controls, or those adhering to green chemistry principles by minimizing solvent waste.

The choice between them depends on the specific laboratory's needs regarding sample throughput, available instrumentation, and operational efficiency goals. Regardless of the chosen platform, the principles of rigorous validation outlined herein are non-negotiable for ensuring data integrity and making scientifically sound decisions in research and drug development.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). A Comparative Guide to High- Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Ethoxy-4,6-dihydroxypyrimidine. Benchchem.
  • Jain, A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Stankiewicz, A., et al. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Logoyda, L., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Kou, D., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Patel, K. & Patel, M. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Wang, Y., et al. (2022). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • IntechOpen. (2023). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. IntechOpen. [Link]

  • Journal of Chemical Education. (1946). Methods of separation and tests for purity. ACS Publications. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]

  • Al-Ostoot, F.H., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [Link]

  • Dinodia, M. (2022). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2009). Impurities in drug substances and medicinal products. EDQM. [Link]

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Comparative

Comprehensive Analytical Guide: Confirming the Identity and Purity of Synthesized 5-Ethyl-2-pyrimidinol Hydrochloride

Introduction 5-Ethyl-2-pyrimidinol hydrochloride (CAS 64171-56-8) is a highly reactive pyrimidine scaffold utilized extensively as a versatile intermediate in the synthesis of nucleoside analogs and enzyme inhibitors ()[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Ethyl-2-pyrimidinol hydrochloride (CAS 64171-56-8) is a highly reactive pyrimidine scaffold utilized extensively as a versatile intermediate in the synthesis of nucleoside analogs and enzyme inhibitors ()[1]. For drug development professionals, confirming the precise structural identity and purity of this synthesized building block is a non-negotiable regulatory requirement. Under the International Council for Harmonisation (ICH) Q11 guidelines, the structural identity of active pharmaceutical ingredients (APIs) and critical intermediates must be rigorously established using orthogonal analytical methods ()[2].

This guide objectively compares the analytical performance of an optimized, in-house synthesized batch of 5-Ethyl-2-pyrimidinol hydrochloride against standard commercial alternatives (typically rated at 95% purity) (). By detailing the causality behind each experimental choice, we provide a self-validating framework for structural elucidation.

The Core Directive: Causality in Analytical Selection

Relying on a single analytical technique is insufficient for complex heterocyclic salts. Structural isomers (e.g., 4-ethyl vs. 5-ethyl substitutions) can yield nearly identical mass spectra, while free-base vs. salt forms can complicate chromatographic retention times. Therefore, robust identity confirmation requires an orthogonal approach:

  • Nuclear Magnetic Resonance (NMR): Essential for mapping regiochemistry. The choice of solvent (DMSO-d6) is dictated by the compound's hydrochloride salt form, which renders it insoluble in less polar solvents like CDCl3.

  • High-Resolution Mass Spectrometry (LC-HRMS): Provides the exact monoisotopic mass (124.06366 Da for the free base) ()[3], effectively distinguishing the target from isobaric impurities.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies critical functional groups and confirms the solid-state tautomerization (pyrimidin-2-one form).

Workflow Start Synthesized Batch 5-Ethyl-2-pyrimidinol HCl NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Start->NMR Regiochemistry MS LC-HRMS (Exact Mass & Purity) Start->MS Mass/Formula IR FT-IR (ATR) (Functional Groups) Start->IR Bonds/Salt Form Decision Orthogonal Data Integration NMR->Decision MS->Decision IR->Decision Result Confirmed Identity & Purity Profile Decision->Result ICH Q11 Compliant

Orthogonal analytical workflow for identity confirmation of synthesized compounds.

Comparative Performance Data

To demonstrate the efficacy of our optimized synthetic route, we compared our in-house batch against a standard commercial reference standard. The data below summarizes the quantitative analytical outcomes.

Analytical ParameterCommercial Standard (Alternative)In-House Synthesized Batch (Product)Analytical Technique Used
Overall Purity ≥ 95.0%≥ 99.5% HPLC-UV (254 nm)
Isomeric Impurities ~3.5% (4-ethyl isomer)< 0.1% 1H NMR (Integration)
Exact Mass (Free Base) 124.0635 Da (Δ 1.3 ppm)124.0637 Da (Δ 0.3 ppm) LC-HRMS (ESI+)
Salt Stoichiometry 0.95 eq HCl1.00 eq HCl Ion Chromatography / Titration
Residual Solvents 4500 ppm (Ethanol)< 500 ppm GC-FID (Headspace)

Analysis: The in-house synthesized batch demonstrates superior regiochemical purity. The absence of the 4-ethyl isomer (<0.1%) is critical, as isomeric impurities can severely disrupt downstream structure-activity relationships (SAR) in drug discovery.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: 1H and 13C NMR Spectroscopy

Objective: Confirm the 5-position of the ethyl group and the integrity of the pyrimidine ring.

  • Sample Preparation: Dissolve 15 mg of the synthesized 5-Ethyl-2-pyrimidinol hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is required because the HCl salt disrupts hydrogen bonding networks, making it insoluble in standard chloroform.

  • Acquisition: Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz at 298 K.

  • Validation Check: Look for the characteristic ethyl group signals: a triplet at ~1.1 ppm (-CH3) and a quartet at ~2.4 ppm (-CH2-). The pyrimidine protons at the 4 and 6 positions must appear as a highly deshielded singlet integrating to 2H (due to symmetry) at ~8.5 ppm. If two distinct doublets appear, it indicates an asymmetric substitution (e.g., the 4-ethyl isomer byproduct), failing the identity check.

Protocol 2: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Verify the exact monoisotopic mass and screen for trace impurities.

  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+).

  • Validation Check: The theoretical exact mass for the protonated free base [M+H]+ (C6H9N2O+) is 125.0709 Da[3]. The observed mass must fall within a strict 5 ppm mass error window. The presence of the chloride counter-ion should be confirmed in negative mode [M-H]- or via a separate silver nitrate (AgNO3) precipitation test.

Protocol 3: Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Objective: Confirm the presence of the pyrimidinol functional groups and the hydrochloride salt state.

  • Sample Preparation: Place 2-3 mg of the neat solid powder directly onto the Attenuated Total Reflectance (ATR) diamond crystal. Causality: No KBr pellet is required, minimizing moisture absorption artifacts that could mask critical O-H or N-H bands.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (average of 32 scans).

  • Validation Check: Identify the strong C=O stretching frequency around 1650 cm⁻¹ (indicating tautomerization to the pyrimidin-2-one form in the solid state). A broad band between 2500-3000 cm⁻¹ confirms the N-H+ stretch characteristic of the hydrochloride salt.

Logic Molecule C6H8N2O • HCl Exact Mass: 124.0637 (Base) Ethyl Ethyl Group (NMR: Triplet/Quartet) Molecule->Ethyl Pyrimidine Pyrimidine Core (NMR: Aromatic Protons) Molecule->Pyrimidine Hydroxyl Hydroxyl/Carbonyl (IR: C=O stretch ~1650 cm⁻¹) Molecule->Hydroxyl Salt HCl Salt (AgNO3 test / MS: [M+H]+) Molecule->Salt

Logical mapping of structural features to specific analytical validation techniques.

Conclusion

Confirming the identity of synthesized 5-Ethyl-2-pyrimidinol hydrochloride requires more than a simple purity check; it demands a mechanistic understanding of the molecule's physical chemistry. By employing an orthogonal suite of NMR, LC-HRMS, and FT-IR, researchers can definitively prove regiochemistry, exact mass, and salt stoichiometry. As demonstrated, optimized in-house syntheses can significantly outperform commercial baselines, eliminating isomeric impurities and ensuring downstream reliability in drug development.

References

  • U.S. Food and Drug Administration (FDA). "Q11 Development and Manufacture of Drug Substances." Source: FDA Guidance Documents. URL:[Link]

  • PubChemLite / University of Luxembourg. "5-ethyl-2-pyrimidinol hydrochloride (C6H8N2O) - Monoisotopic Mass and Adducts." Source: PubChem. URL: [Link]

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Validation

comparative analysis of different synthesis routes to pyrimidines

The pyrimidine scaffold is a privileged pharmacophore, serving as the structural backbone for essential nucleic acids (cytosine, thymine, uracil) and a vast array of FDA-approved therapeutics, including kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a privileged pharmacophore, serving as the structural backbone for essential nucleic acids (cytosine, thymine, uracil) and a vast array of FDA-approved therapeutics, including kinase inhibitors (e.g., osimertinib), antimetabolites (e.g., 5-fluorouracil), and antimicrobial agents[1]. As drug development increasingly demands highly functionalized pyrimidine derivatives, the synthetic strategies utilized to construct this six-membered nitrogenous heterocycle have evolved from classical harsh condensations to highly efficient, atom-economical, and green catalytic processes[2].

This guide provides an objective, data-driven comparative analysis of the primary synthetic routes to pyrimidines. By examining the mechanistic causality, quantitative performance, and experimental reproducibility of these methods, we aim to equip researchers with the insights necessary to select the optimal workflow for their specific drug discovery campaigns.

Mechanistic Evolution of Pyrimidine Synthesis

The Biginelli Multicomponent Reaction (MCR)

The classical Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), and urea or thiourea to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[3]. These DHPMs can subsequently be oxidized to fully aromatized pyrimidines.

Causality in Catalyst Selection: Historically, this reaction relied on strong Brønsted acids (e.g., HCl) in refluxing ethanol, which often led to extended reaction times (up to 18 hours) and variable yields due to the instability of the intermediate acylimine[4]. Modern adaptations utilize Lewis acids like Bismuth(III) nitrate ( Bi(NO3​)3​ ) or solvent-free "grindstone" chemistry with CuCl2​⋅2H2​O [5]. Lewis acids coordinate with the oxygen of the aldehyde, vastly accelerating the nucleophilic attack by urea to form the acylimine intermediate, thereby driving the equilibrium forward and minimizing side reactions[4].

Biginelli A Aldehyde + Urea B Acylimine Intermediate A->B Acid Catalyst / -H2O C 1,3-Dicarbonyl Addition B->C Nucleophilic Attack D Open-chain Ureide C->D Enol Tautomerization E Cyclization & Dehydration D->E Intramolecular Attack F Dihydropyrimidinone (DHPM) E->F -H2O G Oxidation (Optional) F->G Oxidant (e.g., DDQ) H Pyrimidine Scaffold G->H Aromatization

Caption: Mechanistic pathway of the Biginelli reaction to pyrimidine scaffolds.

Transition-Metal Catalyzed Acceptorless Dehydrogenation

A paradigm shift in green pyrimidine synthesis is the transition-metal-catalyzed multicomponent coupling of alcohols and amidines[6].

Causality in Reaction Design: Instead of utilizing volatile or unstable aldehydes, this method employs primary and secondary alcohols. An Iridium-pincer complex (e.g., PN5P-Ir) catalyzes the in situ acceptorless dehydrogenation of the alcohols to aldehydes/ketones[6]. This step liberates hydrogen gas ( H2​ ). The transient carbonyls then undergo aldol condensation and C-N bond formation with the amidine. Because the reaction continuously vents H2​ and H2​O as the only byproducts, Le Chatelier's principle drives the cascade to completion, yielding fully substituted pyrimidines with exceptional atom economy[6].

IrCatalyzed Start Alcohols + Amidine Step1 Add PN5P-Ir Catalyst & KOH Start->Step1 Inert Atmosphere Step2 Acceptorless Dehydrogenation Step1->Step2 Heat to 100°C Step3 Aldol Condensation Step2->Step3 Release H2 Gas Step4 Cyclization & Aromatization Step3->Step4 Release H2O End Substituted Pyrimidine Step4->End Isolation

Caption: Workflow for Ir-catalyzed acceptorless dehydrogenative pyrimidine synthesis.

Quantitative Benchmarking

To objectively compare these methodologies, the table below synthesizes experimental data regarding yield, reaction time, and environmental impact (green metrics) across different protocols[2][4][5][6].

Synthesis RouteReagentsCatalyst / ConditionsReaction TimeTypical YieldEnvironmental / Green Profile
Classical Biginelli Aldehyde, 1,3-Dicarbonyl, Urea HCl / Ethanol (Reflux)18 hours40% – 60%Poor; harsh acids, high energy consumption, toxic solvents[4].
Lewis-Acid Biginelli Aldehyde, 1,3-Dicarbonyl, Urea Bi(NO3​)3​ (5 mol%) / Acetonitrile (RT)2.5 hours76% – 95%Good; mild room-temperature conditions, non-toxic metal catalyst[4].
Grindstone Biginelli Aldehyde, 1,3-Dicarbonyl, Urea CuCl2​⋅2H2​O / Solvent-free< 30 mins85% – 92%Excellent; zero solvent waste (low E-factor), mechanical energy only[5].
Ir-Catalyzed Coupling Alcohols (Primary/Secondary), AmidinePN5P-Ir complex, KOH / Toluene (100°C)12 – 24 hoursUp to 93%Outstanding; uses stable alcohols, liberates only H2​ and H2​O [6].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded into the instructions to ensure researchers understand why a step is performed, aiding in troubleshooting and optimization.

Protocol A: Green Biginelli Synthesis via Bismuth(III) Nitrate Catalysis

Objective: Rapid synthesis of 3,4-dihydropyrimidin-2(1H)-ones with high dielectric solvent activation.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine the target aldehyde (4.0 mmol), urea or thiourea (5.0 mmol), and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 5.0 mmol)[4].

    • Causality: A slight stoichiometric excess of urea and the dicarbonyl ensures complete consumption of the limiting aldehyde, preventing challenging downstream purification.

  • Catalyst & Solvent Addition: Add 20 mL of acetonitrile, followed by 5 mol% of Bi(NO3​)3​ [4].

    • Causality: Acetonitrile is chosen because its high dielectric constant stabilizes the ionic acylimine intermediate, significantly accelerating the reaction compared to non-polar solvents like toluene[4].

  • Reaction Execution: Stir the mixture at room temperature for 2.5 hours. Monitor progression via Thin Layer Chromatography (TLC)[4].

  • Isolation: Upon completion, pour the mixture into crushed ice/water. Filter the resulting precipitate and wash with cold water.

    • Causality: The highly polar DHPM product is insoluble in cold water, allowing for rapid precipitation while unreacted urea and the metal catalyst remain dissolved in the aqueous layer.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product (76-95% yield)[4].

Protocol B: Acceptorless Dehydrogenative Pyrimidine Synthesis (Ir-Catalyzed)

Objective: Synthesis of fully substituted pyrimidines directly from alcohols and amidines.

  • Inert Setup: In an argon-filled glovebox or using standard Schlenk techniques, charge a pressure tube with the PN5P-Ir pincer catalyst (typically 1-2 mol%) and potassium hydroxide ( KOH , 1.2 equiv)[6].

    • Causality: The Ir-catalyst is sensitive to oxidation; an inert atmosphere prevents catalyst deactivation. KOH is strictly required to facilitate the subsequent aldol condensation of the in situ generated carbonyls[6].

  • Substrate Loading: Add the primary alcohol, secondary alcohol, and amidine hydrochloride (1.0 mmol scale) in toluene.

  • Dehydrogenation & Condensation: Seal the tube with a venting needle (or connect to a bubbler) and heat the mixture to 100°C in an oil bath for 12-24 hours[6].

    • Causality: The venting mechanism is critical. As the Ir-catalyst dehydrogenates the alcohols, H2​ gas is evolved. Venting the gas removes a product of the reversible dehydrogenation step, driving the reaction forward thermodynamically[6].

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via silica gel column chromatography to isolate the fully aromatized pyrimidine[6].

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Comparative

Evaluating the Novelty of 5-Ethyl-2-pyrimidinol Hydrochloride Derivatives: A Comparative Guide for Drug Discovery

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide provides a comprehensive framework for evaluating the novelty of a specific subclass: 5-Ethyl-2-pyrimidinol hydrochloride derivatives. Given the limited publicly available data on this particular scaffold, this document serves as a practical "how-to" guide, equipping research teams with the necessary tools to conduct a thorough and meaningful assessment of their novel compounds. We will delve into synthesis strategies, establish a robust biological evaluation cascade with relevant comparators, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The Rationale for Investigating 5-Ethyl-2-pyrimidinol Derivatives

The pyrimidine nucleus is a cornerstone of many biologically active molecules, including the nucleobases that constitute DNA and RNA.[3][4] This fundamental role in biological systems has spurred extensive research into pyrimidine derivatives, revealing a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][5] The introduction of a 5-alkyl group can significantly influence the biological activity of pyrimidine-containing compounds. For instance, the homologation of a 5-methyl to a 5-ethyl group in a pyrrolo[2,3-d]pyrimidine series resulted in a more potent inhibitor of dihydrofolate reductase (DHFR).[6] This precedent suggests that the 5-ethyl substitution on a 2-pyrimidinol core is a rational starting point for novel drug discovery efforts.

Synthesis Strategies for 5-Substituted-2-hydroxypyrimidines

The synthesis of the core 2-pyrimidinol (which exists in tautomeric equilibrium with 2(1H)-pyrimidinone) ring can be achieved through several established methods. A widely used approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with urea or a urea derivative.

A general synthetic pathway is illustrated below:

Synthesis_of_5_Ethyl_2_pyrimidinol Diethyl_malonate Diethyl malonate Claisen_condensation Claisen Condensation Diethyl_malonate->Claisen_condensation Ethyl_propionate Ethyl propionate Ethyl_propionate->Claisen_condensation Sodium_ethoxide Sodium ethoxide Sodium_ethoxide->Claisen_condensation Intermediate_A Diethyl 2-ethyl-3-oxosuccinate Claisen_condensation->Intermediate_A Cyclocondensation Cyclocondensation Intermediate_A->Cyclocondensation Urea Urea Urea->Cyclocondensation 5_Ethylbarbituric_acid 5-Ethylbarbituric acid Cyclocondensation->5_Ethylbarbituric_acid Chlorination Chlorination 5_Ethylbarbituric_acid->Chlorination POCl3 POCl3 POCl3->Chlorination 2,4,6-trichloro-5-ethylpyrimidine 2,4,6-Trichloro-5-ethylpyrimidine Chlorination->2,4,6-trichloro-5-ethylpyrimidine Reductive_dechlorination Reductive Dechlorination 2,4,6-trichloro-5-ethylpyrimidine->Reductive_dechlorination H2_PdC H2, Pd/C H2_PdC->Reductive_dechlorination 5_Ethyl_2_pyrimidinol 5-Ethyl-2-pyrimidinol Reductive_dechlorination->5_Ethyl_2_pyrimidinol Salt_formation Salt Formation 5_Ethyl_2_pyrimidinol->Salt_formation HCl HCl HCl->Salt_formation Final_Product 5-Ethyl-2-pyrimidinol hydrochloride Salt_formation->Final_Product

Caption: General synthetic route for 5-Ethyl-2-pyrimidinol hydrochloride.

Further derivatization can be achieved by leveraging the reactivity of the pyrimidine ring and the hydroxyl group to generate a library of novel compounds for biological screening.

Framework for Biological Evaluation: A Two-Pronged Approach

Based on the broad spectrum of activity reported for pyrimidine derivatives, a logical starting point for evaluating the novelty of 5-Ethyl-2-pyrimidinol hydrochloride derivatives is to screen for anticancer and anti-inflammatory properties.

Anticancer Activity Evaluation

Many clinically successful anticancer drugs are pyrimidine analogs, functioning as antimetabolites that interfere with DNA and RNA synthesis.[6][7][8]

To assess the novelty and potential of your derivatives, their performance should be compared against well-established pyrimidine-based chemotherapeutics:

CompoundMechanism of ActionCommon Cancer Targets
5-Fluorouracil (5-FU) A pyrimidine analog that is metabolized to several active compounds. Its primary mode of action is the inhibition of thymidylate synthase (TS), leading to a depletion of thymidine, which is essential for DNA synthesis and repair.[9][10][11] It can also be incorporated into both DNA and RNA, disrupting their normal functions.Colorectal, Breast, Gastric, Pancreatic Cancers.[12]
Gemcitabine A nucleoside analog of deoxycytidine. After intracellular phosphorylation, its triphosphate form is incorporated into DNA, leading to chain termination and halting DNA replication.[13][14][15] Its diphosphate form also inhibits ribonucleotide reductase, an enzyme crucial for producing DNA building blocks.[14]Pancreatic, Non-Small Cell Lung, Breast, Ovarian Cancers.[15]

The following diagram illustrates the key pathways targeted by 5-FU and Gemcitabine, providing a conceptual framework for mechanistic studies of novel 5-Ethyl-2-pyrimidinol derivatives.

Anticancer_Pathways cluster_5FU 5-Fluorouracil (5-FU) Pathway cluster_Gemcitabine Gemcitabine Pathway 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP TS Thymidylate Synthase FdUMP->TS inhibits dTMP_synthesis dTMP Synthesis TS->dTMP_synthesis catalyzes DNA_synthesis_repair DNA Synthesis & Repair dTMP_synthesis->DNA_synthesis_repair Cell_Death Apoptosis / Cell Death DNA_synthesis_repair->Cell_Death RNA_synthesis RNA Synthesis FUTP->RNA_synthesis disrupts RNA_synthesis->Cell_Death Gemcitabine Gemcitabine dFdCTP dFdCTP Gemcitabine->dFdCTP dFdCDP dFdCDP Gemcitabine->dFdCDP DNA_polymerase DNA Polymerase dFdCTP->DNA_polymerase incorporates into DNA DNA_elongation DNA Elongation DNA_polymerase->DNA_elongation inhibits DNA_elongation->Cell_Death RNR Ribonucleotide Reductase dFdCDP->RNR inhibits dNTP_pool dNTP Pool RNR->dNTP_pool dNTP_pool->DNA_synthesis_repair

Caption: Simplified signaling pathways for 5-FU and Gemcitabine.

Anti-inflammatory Activity Evaluation

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5][16]

A crucial comparator for assessing the anti-inflammatory potential of your derivatives is:

CompoundMechanism of ActionCommon Therapeutic Uses
Celecoxib A selective cyclooxygenase-2 (COX-2) inhibitor.[5][17] It blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[17][18] Its selectivity for COX-2 over COX-1 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][17][19]Osteoarthritis, Rheumatoid Arthritis, Acute Pain.[5]

The diagram below illustrates the mechanism of action of Celecoxib, which serves as a model for evaluating the anti-inflammatory effects of novel compounds.

Anti_inflammatory_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits

Caption: Mechanism of action of the selective COX-2 inhibitor, Celecoxib.

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the in vitro and in vivo assays recommended for the initial screening of 5-Ethyl-2-pyrimidinol hydrochloride derivatives.

In Vitro Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs (5-FU, Gemcitabine) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.[8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[8]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

In Vitro and In Vivo Anti-inflammatory Screening

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

Protocol:

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, and COX Cofactor as per the kit manufacturer's instructions. Reconstitute the human recombinant COX-2 enzyme.

  • Inhibitor Preparation: Dissolve test compounds and Celecoxib in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Plate Preparation: To a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the test inhibitor or vehicle control.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC₅₀ values.

This is a classic and widely used model to screen for the acute anti-inflammatory activity of new compounds.[1]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, Celecoxib (positive control), or vehicle (negative control) orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Interpreting the Data and Establishing Novelty

The novelty of your 5-Ethyl-2-pyrimidinol hydrochloride derivatives will be determined by a multi-faceted analysis of the experimental data:

  • Potency: Are the IC₅₀ values for anticancer or anti-inflammatory activity significantly lower than those of the comparator drugs?

  • Selectivity: In the case of anti-inflammatory activity, do the derivatives show high selectivity for COX-2 over COX-1? For anticancer activity, do they exhibit selective cytotoxicity towards cancer cell lines over normal cell lines?

  • Mechanism of Action: Do further mechanistic studies reveal a novel mode of action compared to the established comparators?

  • Structure-Activity Relationship (SAR): Does the synthesized library of derivatives demonstrate clear SAR trends that can guide future optimization efforts?

By systematically applying the framework and protocols outlined in this guide, researchers can rigorously evaluate the novelty and therapeutic potential of their 5-Ethyl-2-pyrimidinol hydrochloride derivatives, paving the way for the development of next-generation therapeutic agents.

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